11-Methyltridecanoyl-CoA
Description
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Properties
Molecular Formula |
C35H62N7O17P3S |
|---|---|
Molecular Weight |
977.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methyltridecanethioate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-5-23(2)13-11-9-7-6-8-10-12-14-26(44)63-18-17-37-25(43)15-16-38-33(47)30(46)35(3,4)20-56-62(53,54)59-61(51,52)55-19-24-29(58-60(48,49)50)28(45)34(57-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-24,28-30,34,45-46H,5-20H2,1-4H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50) |
InChI Key |
VTOJIVYQZSQHRS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 11-Methyltridecanoyl-CoA: Discovery, Characterization, and Biological Significance
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Methyltridecanoyl-CoA, also known as 12-methyltetradecanoyl-CoA or anteiso-C15:0-CoA, is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are predominantly found in the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and integrity.[1][2] Unlike their straight-chain counterparts, the methyl branch in anteiso-BCFAs lowers the melting point of the fatty acid, which is a critical adaptation for bacteria in varying environmental conditions.[3] This technical guide provides a comprehensive overview of the discovery, characterization, biosynthesis, and analytical methodologies related to this compound, with a focus on its significance in bacterial metabolism.
Discovery and Characterization
The discovery of this compound is intrinsically linked to the broader research on branched-chain fatty acids in bacteria, which dates back to the mid-20th century. While specific discovery literature for this exact molecule is scarce, its presence has been identified in bacteria known to produce anteiso-fatty acids, such as Bacillus subtilis.[4][5]
Chemical Properties:
| Property | Value | Reference |
| Systematic Name | S-(2-((((R)-3-hydroxy-4-(((3-((2-mercaptoethyl)amino)-3-oxopropyl)amino)methyl)-2,2-dimethyl-4-oxobutoxy)methyl)-5-((6-amino-9H-purin-9-yl)methoxy)-3-hydroxytetrahydrofuran-2-yl)methyl) 12-methyltetradecanethioate | |
| Common Names | This compound, 12-methyltetradecanoyl-CoA, anteiso-C15:0-CoA | |
| Molecular Formula | C35H62N7O17P3S | |
| Molecular Weight | 977.89 g/mol |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the branched-chain amino acid L-isoleucine. The pathway is a key component of the type II fatty acid synthesis (FASII) system in bacteria.
The overall biosynthetic pathway can be summarized as follows:
-
Primer Synthesis: L-isoleucine is converted to 2-methylbutyryl-CoA, which serves as the primer for the synthesis of all anteiso-odd-numbered fatty acids.[6]
-
Chain Elongation: The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FASII) complex through the sequential addition of two-carbon units from malonyl-CoA.[7]
Signaling Pathway Diagram
Caption: Biosynthesis of this compound from L-isoleucine.
Experimental Protocols
Chemo-enzymatic Synthesis of this compound
Materials:
-
12-methyltetradecanoic acid
-
Ethylchloroformate
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Coenzyme A, trilithium salt
-
Sodium bicarbonate (NaHCO3)
-
HPLC-grade water and acetonitrile (B52724)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Activation of 12-methyltetradecanoic acid:
-
Dissolve 12-methyltetradecanoic acid in anhydrous THF.
-
Add triethylamine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add ethylchloroformate and stir the reaction for 1-2 hours at 0°C. This forms the mixed anhydride (B1165640).
-
-
Coupling to Coenzyme A:
-
In a separate vial, dissolve Coenzyme A trilithium salt in a cold aqueous solution of sodium bicarbonate.
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
-
Purification:
-
Quench the reaction by adding a small amount of acetic acid.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Purify the aqueous solution using solid-phase extraction (SPE) with a C18 cartridge.
-
Wash the cartridge with water to remove salts and unreacted Coenzyme A.
-
Elute the this compound with a methanol/water mixture.
-
Further purify the product by preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using LC-MS/MS and NMR spectroscopy.
-
Quantification of this compound by LC-MS/MS
The quantification of acyl-CoAs in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[6][8]
Materials:
-
Biological sample (e.g., bacterial cell pellet)
-
Extraction solvent (e.g., acetonitrile/isopropanol/water with internal standard)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reverse-phase column
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)
-
This compound analytical standard
Protocol:
-
Sample Extraction:
-
Homogenize the biological sample in a cold extraction solvent containing a suitable internal standard (e.g., a deuterated or ¹³C-labeled acyl-CoA).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a C18 reverse-phase column.
-
Separate the acyl-CoAs using a gradient of mobile phases.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment of the CoA moiety.
-
-
Data Analysis:
-
Generate a standard curve using the analytical standard of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve, normalized to the internal standard.
-
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Biological Significance and Future Directions
This compound, as a key intermediate in the synthesis of anteiso-branched-chain fatty acids, is essential for the survival of many bacterial species. The enzymes involved in its biosynthesis, particularly those in the FASII pathway, are attractive targets for the development of novel antimicrobial agents.[9] Understanding the regulation of branched-chain fatty acid synthesis can provide insights into how bacteria adapt to environmental stresses.
Future research in this area could focus on:
-
Elucidating the specific roles of this compound and other branched-chain acyl-CoAs in bacterial pathogenesis.
-
Developing specific inhibitors against the enzymes responsible for the synthesis of branched-chain fatty acids.
-
Investigating the potential presence and role of this compound in higher organisms, including its potential impact on human health.
This in-depth guide provides a foundational understanding of this compound for researchers and professionals in the fields of microbiology, biochemistry, and drug development. The detailed protocols and pathway diagrams serve as a practical resource for further investigation into this important class of molecules.
References
- 1. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of genes mediating branched chain fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 7. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Staphylococcus aureus, the acyl-CoA synthetase MbcS supports branched-chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Methyltridecanoyl-CoA: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) molecule that plays a role as a metabolic intermediate in the catabolism of certain fatty acids. As a derivative of 11-methyltridecanoic acid, its metabolism follows the general principles of β-oxidation, with specific considerations for its methyl branching and odd-numbered carbon chain. This technical guide provides an in-depth overview of the metabolic fate of this compound, relevant enzymatic processes, and detailed experimental protocols for its study. While direct experimental data for this compound is limited in the scientific literature, its metabolic pathway can be confidently inferred from the well-established principles of fatty acid oxidation.
Metabolic Pathway of this compound
The primary catabolic pathway for this compound is mitochondrial β-oxidation. Due to the methyl group at an odd-numbered carbon (position 11), it is metabolized similarly to a straight odd-chain fatty acid. The process involves a cyclical series of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons, producing acetyl-CoA in each cycle until a final three-carbon unit, propionyl-CoA, is generated.
The β-oxidation of this compound, a 14-carbon branched fatty acyl-CoA, will proceed through five cycles.
Overall Reaction:
This compound + 5 FAD + 5 NAD⁺ + 5 CoASH + 5 H₂O → 5 Acetyl-CoA + Propionyl-CoA + 5 FADH₂ + 5 NADH + 5 H⁺
Signaling Pathway Diagram
Caption: β-Oxidation of this compound.
Subsequent Metabolism of Propionyl-CoA
The propionyl-CoA generated from the final cycle of β-oxidation is further metabolized to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This conversion involves three key enzymatic steps:
-
Carboxylation: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase, a biotin-dependent enzyme, to form D-methylmalonyl-CoA.[1][2]
-
Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.[3]
-
Rearrangement: L-methylmalonyl-CoA is rearranged to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme.[3]
Caption: Conversion of Propionyl-CoA to Succinyl-CoA.
Quantitative Data
| Intermediate | Number of Molecules Produced per Molecule of this compound |
| Acetyl-CoA | 5 |
| Propionyl-CoA | 1 |
| FADH₂ | 5 |
| NADH | 5 |
Experimental Protocols
Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the analysis of acyl-CoA esters.[4][5][6]
Objective: To quantify the levels of this compound in biological samples.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Acetonitrile (ACN)
-
Isopropanol
-
Methanol
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Heptadecanoyl-CoA (internal standard)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
UPLC/MS/MS system with a C8 or C18 reversed-phase column
Procedure:
-
Sample Extraction:
-
Homogenize approximately 40 mg of frozen tissue in 0.5 mL of 100 mM KH₂PO₄ (pH 4.9) and 0.5 mL of ACN:isopropanol:methanol (3:1:1) containing a known amount of heptadecanoyl-CoA as an internal standard.[7]
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g at 4°C for 10 minutes.[7]
-
Collect the supernatant. Re-extract the pellet with the same solvent mixture and combine the supernatants.
-
Dry the combined supernatants under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C8 or C18 reversed-phase UPLC column (e.g., 2.1 x 150 mm, 1.7 µm).[7]
-
Employ a binary gradient with solvent A (15 mM NH₄OH in water) and solvent B (15 mM NH₄OH in ACN).[7]
-
A typical gradient might be: start at 20% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[7]
-
Use selected reaction monitoring (SRM) for quantification. The precursor ion for this compound would be its [M+H]⁺ ion, and the product ion would be a characteristic fragment, often the pantetheine (B1680023) fragment.
-
-
Caption: Workflow for LC-MS/MS Analysis of Acyl-CoAs.
In Vitro Fatty Acid Oxidation Assay
This protocol is based on methods using radiolabeled fatty acids to measure the rate of β-oxidation.[8][9]
Objective: To measure the rate of oxidation of 11-methyltridecanoic acid in isolated mitochondria or cultured cells.
Materials:
-
[1-¹⁴C]-11-methyltridecanoic acid (requires custom synthesis)
-
Cultured cells or isolated mitochondria
-
Assay buffer (e.g., containing KH₂PO₄, MgCl₂, ATP, L-carnitine, and CoASH)
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Cell/Mitochondria Preparation:
-
Culture cells to the desired confluency or isolate mitochondria from tissue using standard protocols.
-
-
Assay Incubation:
-
Prepare the assay buffer containing all necessary cofactors for β-oxidation.
-
Add the cell suspension or isolated mitochondria to the assay buffer.
-
Initiate the reaction by adding [1-¹⁴C]-11-methyltridecanoic acid.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding ice-cold perchloric acid. This will precipitate proteins and larger molecules, while the acid-soluble metabolites (ASMs), including [¹⁴C]-acetyl-CoA and [¹⁴C]-propionyl-CoA, remain in the supernatant.
-
Centrifuge the samples to pellet the precipitate.
-
Transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity in the supernatant is proportional to the rate of fatty acid oxidation.
-
Normalize the results to the amount of protein in the sample.
-
Caption: Workflow for a Radiometric Fatty Acid Oxidation Assay.
Conclusion
This compound is an intriguing metabolic intermediate whose catabolism follows the well-defined pathway of β-oxidation for odd-chain fatty acids. While direct research on this specific molecule is limited, a strong understanding of its metabolic fate can be derived from established biochemical principles. The analytical and experimental protocols outlined in this guide provide a robust framework for researchers to investigate the role of this compound in various biological systems. Further research in this area, particularly utilizing modern metabolomics and lipidomics platforms, will be crucial to fully elucidate its physiological and pathological significance.
References
- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 9. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Localization of 11-Methyltridecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative cellular localization of 11-Methyltridecanoyl-CoA, a methyl-branched medium-chain acyl-CoA. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous branched-chain fatty acids (BCFAs) to infer its subcellular distribution and metabolic fate. This guide outlines the key organelles involved in the transport and metabolism of such molecules, details relevant experimental protocols for empirical determination of their localization, and presents visual diagrams of the implicated cellular pathways.
Introduction
Branched-chain fatty acids (BCFAs) and their CoA esters are important metabolic intermediates and structural components of cellular membranes. Their metabolism is crucial for cellular energy homeostasis and signaling. This compound, a C14 fatty acyl-CoA with a methyl group at the eleventh carbon, is expected to follow the general metabolic pathways established for other BCFAs. This guide explores its likely journey through the cell, from uptake to catabolism.
Predicted Subcellular Distribution of this compound
The subcellular localization of this compound is predicted based on the known functions of organelles in the metabolism of other long-chain and branched-chain fatty acids. The following table summarizes the anticipated presence and primary role of this compound in key cellular compartments.
| Cellular Compartment | Predicted Presence | Primary Function(s) | Supporting Rationale |
| Cytosol | Transient | Activation and Transport | Fatty acids are activated to their CoA esters by acyl-CoA synthetases, which are present in the cytosol, on the outer mitochondrial membrane, and on the endoplasmic reticulum.[1][2] |
| Mitochondria | High | β-oxidation for energy production | Mitochondria are the primary site for the β-oxidation of the bulk of short, medium, and long-chain fatty acids.[3][4] The carnitine shuttle is essential for the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix.[5][6][7][8][9] |
| Peroxisomes | High | Initial chain-shortening via β-oxidation | Peroxisomes are responsible for the initial oxidation of very-long-chain fatty acids and many branched-chain fatty acids that cannot be directly metabolized by mitochondria.[3][4][10][11][12] |
| Endoplasmic Reticulum | Moderate | Substrate for lipid synthesis | The endoplasmic reticulum is a major site of complex lipid synthesis, where fatty acyl-CoAs can be incorporated into triglycerides and phospholipids.[1][2] |
| Plasma Membrane | Low (as part of complex lipids) | Membrane fluidity and structure | Branched-chain fatty acids can be incorporated into membrane phospholipids, affecting membrane properties.[13] |
Key Metabolic Pathways and Cellular Transport
The metabolism of this compound is presumed to involve its transport across cellular membranes and subsequent catabolism within specific organelles.
Cellular Uptake and Cytosolic Activation
Long-chain fatty acids enter the cell via protein-mediated transport and passive diffusion.[14][15][16][17][18][19] Once inside the cytosol, 11-methyltridecanoic acid would be activated to this compound by an acyl-CoA synthetase.[1]
Mitochondrial and Peroxisomal β-Oxidation
Due to its methyl branch, this compound may undergo initial cycles of β-oxidation in peroxisomes to produce a shorter-chain acyl-CoA that can then be transported to the mitochondria for complete oxidation.[3][4][10][11] The transport of the acyl-CoA into the mitochondrial matrix is facilitated by the carnitine shuttle.[5][6][7][8][9]
Experimental Protocols for Determining Subcellular Localization
The following protocols are generalized methods that can be adapted to specifically determine the subcellular localization of this compound.
Subcellular Fractionation by Differential Centrifugation
This protocol separates major organelles based on their size and density.
-
Cell Culture and Harvest: Grow cells of interest (e.g., hepatocytes, adipocytes) to confluency. Harvest cells by scraping in ice-cold phosphate-buffered saline (PBS).
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar gentle method to rupture the plasma membrane while leaving organelles intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 20,000 x g) for 20 minutes to pellet mitochondria and peroxisomes.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for 1 hour to pellet microsomes (endoplasmic reticulum).
-
The final supernatant is the cytosolic fraction.
-
-
Purity Assessment: Analyze each fraction for organelle-specific marker proteins using Western blotting to assess the purity of the fractions.
-
Lipid Extraction and Analysis: Extract lipids from each fraction and analyze for the presence and quantity of this compound using mass spectrometry.
Quantification by Mass Spectrometry
This protocol outlines the general steps for quantifying this compound in subcellular fractions.
-
Lipid Extraction: To each subcellular fraction, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound). Extract lipids using a suitable solvent system (e.g., Folch or Bligh-Dyer method).
-
Hydrolysis and Derivatization: Hydrolyze the acyl-CoAs to release the free fatty acids. Derivatize the fatty acids to enhance their volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) or to improve their chromatographic separation and detection for liquid chromatography-mass spectrometry (LC-MS).
-
Mass Spectrometry Analysis:
-
GC-MS: Separate the derivatized fatty acids on a gas chromatograph and detect them using a mass spectrometer. Use selected ion monitoring (SIM) to specifically detect the ions corresponding to the derivatized 11-methyltridecanoic acid and the internal standard.
-
LC-MS/MS: Separate the derivatized or underivatized acyl-CoAs using liquid chromatography and detect them with a tandem mass spectrometer. Use multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
-
Quantification: Create a standard curve using known concentrations of this compound. Determine the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion
While direct experimental evidence for the cellular localization of this compound is currently unavailable, a strong theoretical framework based on the known metabolism of other branched-chain fatty acids can be established. It is highly probable that this molecule is primarily metabolized in the mitochondria and peroxisomes for energy production, with a transient presence in the cytosol for activation and transport, and potential incorporation into complex lipids in the endoplasmic reticulum. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions, which will be crucial for a complete understanding of its biological role.
References
- 1. The endogenous subcellular localisations of the long chain fatty acid-activating enzymes ACSL3 and ACSL4 in sarcoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEROXISOMAL β-OXIDATION AND PEROXISOME PROLIFERATOR–ACTIVATED RECEPTOR α: An Adaptive Metabolic System | Annual Reviews [annualreviews.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. cocukmetabolizma.com [cocukmetabolizma.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 8. Khan Academy [khanacademy.org]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fatty acid transport across the cell membrane: regulation by fatty acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 17. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. imrpress.com [imrpress.com]
Structural Analysis of 11-Methyltridecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Methyltridecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. While specific detailed structural analysis and biochemical pathway involvement for this particular molecule are not extensively documented in publicly available literature, this guide provides a comprehensive overview of the structural characteristics and analytical methodologies applicable to long-chain branched acyl-CoAs. This document serves as a foundational resource, offering insights into the general properties, expected analytical data, and potential biological roles of molecules in this class, thereby providing a framework for the specific investigation of this compound.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central to numerous metabolic processes, including fatty acid metabolism, the Krebs cycle, and the synthesis of complex lipids. They are thioester derivatives of coenzyme A, which activates the acyl group for biochemical reactions. Branched-chain fatty acids and their corresponding acyl-CoA derivatives are also integral to cellular function, often serving as precursors for the biosynthesis of unique lipids and participating in specific metabolic pathways. This compound, with its methyl branch at the eleventh carbon of a thirteen-carbon chain, represents a specific structure within this class of molecules. Understanding its structural properties is crucial for elucidating its biological function and potential as a therapeutic target or biomarker.
General Structural and Chemical Properties
This compound is characterized by a long hydrocarbon tail with a methyl branch, connected to a coenzyme A moiety via a thioester linkage. The fundamental properties of this molecule are provided below.
| Property | Value | Source |
| Molecular Formula | C35H62N7O17P3S | |
| Molecular Weight | 977.89 g/mol |
Hypothetical Biosynthesis of this compound
The biosynthesis of branched-chain fatty acids, and subsequently their CoA esters, often utilizes branched-chain amino acid degradation pathways to generate the initial branched acyl-CoA primers. The following diagram illustrates a plausible biosynthetic route for a generic branched-chain acyl-CoA, which could be analogous to the formation of this compound.
Caption: Hypothetical biosynthetic pathway for a branched-chain acyl-CoA.
Experimental Protocols for Structural Analysis
While specific experimental data for this compound is scarce, the following protocols outline standard methodologies for the synthesis and analysis of long-chain acyl-CoAs.
General Synthesis of a Long-Chain Acyl-CoA
The synthesis of an acyl-CoA, such as 1
Methodological & Application
Application Note: Quantitative Analysis of 11-Methyltridecanoyl-CoA in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 11-Methyltridecanoyl-CoA, a branched-chain fatty acyl-CoA, in biological samples. Fatty acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid beta-oxidation and synthesis.[1] Their accurate quantification is essential for understanding metabolic regulation and disease pathogenesis.[2] The described method utilizes a simple extraction procedure followed by reverse-phase chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity.
Metabolic Context of Branched-Chain Acyl-CoAs
This compound is a branched-chain fatty acyl-CoA. Such molecules are typically derived from the metabolism of branched-chain amino acids or from dietary sources. Once the corresponding fatty acid enters the cell, it is activated to its CoA thioester in the cytoplasm. It is then transported into the mitochondria for breakdown via a modified beta-oxidation pathway to produce smaller acyl-CoA units, such as acetyl-CoA and propionyl-CoA, which can then enter central carbon metabolism, for instance, the TCA cycle.
Caption: Metabolic activation and mitochondrial beta-oxidation of 11-Methyltridecanoic acid.
Experimental Protocol
This protocol provides a general framework. Optimization may be required for specific biological matrices.
Sample Preparation (Tissue)
A robust extraction is critical due to the unstable nature of acyl-CoAs.[3] This procedure combines protein precipitation and liquid-liquid extraction.
-
Homogenization: Weigh ~20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA).[1] Add an appropriate amount of an internal standard (IS), such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA).
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. Add 2 mL of ice-cold diethyl ether, vortex vigorously for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Drying: Discard the upper organic layer. Repeat the ether wash two more times. After the final wash, remove any residual ether by placing the open tube in a fume hood for 5-10 minutes or by passing a gentle stream of nitrogen over the sample.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a solvent that matches the initial LC mobile phase conditions (e.g., 50 mM ammonium (B1175870) acetate (B1210297) in water).[4] Vortex, sonicate for 2 minutes, and centrifuge at 20,000 x g for 2 minutes to pellet any debris.[4]
-
Analysis: Transfer the final supernatant to an LC-MS vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following conditions are a starting point and should be optimized for the specific LC-MS/MS system used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | Reverse-phase C8 or C18, e.g., Phenomenex Kinetex 2.6 µm C18, 150 x 2.1 mm.[1] |
| Mobile Phase A | 15 mM Ammonium Hydroxide (NH₄OH) in Water.[3][5] |
| Mobile Phase B | 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile.[3][5] |
| Flow Rate | 0.4 mL/min.[3] |
| Gradient | 0-2 min: 20% B; 2-10 min: 20% to 90% B; 10-12 min: 90% B; 12-12.1 min: 90% to 20% B; 12.1-15 min: 20% B. |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+). Positive mode has been shown to be more sensitive for acyl-CoA analysis.[6] |
| Capillary Voltage | 3.5 kV.[3] |
| Source Temperature | 120°C |
| Desolvation Temperature | 320°C |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 below. The most common fragmentation for all CoA species in positive mode involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) from the precursor ion [M+H]⁺.[1][6] |
Table 3: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) [M+H-507]⁺ | Collision Energy (eV) |
| This compound | 994.33 | 487.32 | 30 (Optimize) |
| Heptadecanoyl-CoA (IS) | 1022.38 | 515.37 | 30 (Optimize) |
Workflow Visualization
The overall analytical process from sample receipt to final data reporting is summarized in the workflow diagram below.
Caption: Step-by-step workflow for the quantification of this compound.
Data Presentation and Results
Calibration Curve
A calibration curve should be prepared by spiking known amounts of a certified standard of this compound into a surrogate matrix (e.g., water or stripped serum). The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
Table 4: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 0.5 (LLOQ) | 1,550 | 151,000 | 0.0103 |
| 1.0 | 3,200 | 155,000 | 0.0206 |
| 5.0 | 16,100 | 153,500 | 0.1049 |
| 25.0 | 82,500 | 156,200 | 0.5282 |
| 100.0 | 335,000 | 154,800 | 2.1641 |
| 250.0 | 845,000 | 155,900 | 5.4201 |
| 500.0 (ULOQ) | 1,690,000 | 155,100 | 10.8962 |
| Linearity | \multicolumn{3}{l | }{r² > 0.995 } |
Quantitative Analysis in Samples
The developed method should be validated for precision, accuracy, and sensitivity. The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (80-120%).
Table 5: Example Quantitative Results from Mouse Liver Homogenate
| Sample ID | Replicate | Calculated Conc. (ng/mL) | Mean Conc. (ng/mL) | Std. Dev. | %RSD |
| Liver 1 | 1 | 45.8 | 46.5 | 1.14 | 2.4% |
| 2 | 47.3 | ||||
| 3 | 46.4 | ||||
| Liver 2 | 1 | 51.2 | 50.9 | 0.72 | 1.4% |
| 2 | 50.1 | ||||
| 3 | 51.4 | ||||
| Liver 3 | 1 | 38.9 | 39.5 | 0.85 | 2.2% |
| 2 | 40.2 | ||||
| 3 | 39.4 |
Conclusion
The LC-MS/MS method described provides a selective, sensitive, and reliable approach for the quantification of this compound in biological matrices. The use of a stable-isotope labeled or odd-chain internal standard, coupled with a robust extraction procedure and optimized MRM parameters, ensures high-quality data suitable for metabolic research and drug development applications. This protocol serves as a comprehensive guide for researchers aiming to measure this and other related branched-chain acyl-CoA species.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 11-Methyltridecanoyl-CoA as a Substrate for Acyl-CoA Dehydrogenases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes that catalyze the initial α,β-dehydrogenation step in fatty acid and branched-chain amino acid metabolism.[1][2] This reaction introduces a trans double bond between the C2 (α) and C3 (β) carbons of the acyl-CoA thioester substrate, transferring electrons to the electron transfer flavoprotein (ETF).[2] There are several members of the ACAD family, each with distinct but sometimes overlapping substrate specificities based on the chain length and structure of the fatty acyl-CoA. These include short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases, as well as those with specificity for branched-chain substrates like isovaleryl-CoA dehydrogenase (IVD) and short/branched-chain acyl-CoA dehydrogenase (SBCAD).
Recent research has highlighted a subset of ACADs, including LCAD and the more recently characterized ACAD10 and ACAD11, that exhibit significant activity towards long-chain and branched-chain fatty acyl-CoAs.[1][3][4][5][6] The unique structural features of their substrate-binding cavities allow them to accommodate bulky substrates that are not efficiently processed by other ACADs.[3][4][5][6]
Data Presentation: Substrate Specificity of Acyl-CoA Dehydrogenases for Branched-Chain Substrates
As kinetic data for 11-Methyltridecanoyl-CoA is not available, the following table summarizes the known activities of human long-chain acyl-CoA dehydrogenase (LCAD) and ACAD10 with various straight and branched-chain acyl-CoA substrates to guide researchers in selecting appropriate enzymes for initial screening. It is important to note that the optimal substrate for ACAD10 is still under investigation, and the activities reported for it are generally lower than those of other ACADs with their preferred substrates.[1]
| Enzyme | Substrate | Relative Activity/Observation |
| LCAD | C12-CoA (Lauroyl-CoA) | Optimal Substrate |
| C14-CoA (Myristoyl-CoA) | Optimal Substrate | |
| Branched-Chain Fatty Acyl-CoAs | General activity observed | |
| 3α, 7α, 12α-trihydroxy-5β-cholestan-26-oyl-CoA (THC-CoA) | Activity demonstrated, indicating a large substrate binding pocket | |
| ACAD10 | R,S-2-Methyl-C15-CoA (R,S-2-Methylpentadecanoyl-CoA) | Significant activity observed (1.4 mU/mg at 150 µM) |
| 2S-Methyl-C15-CoA | Low activity observed | |
| 2-Methyl-C16-CoA | Low activity observed | |
| 2-Methyl-C19-CoA | Minimal, but detectable activity | |
| 3-Methyl-iso-C15-CoA | Minimal, but detectable activity | |
| Straight-chain Acyl-CoAs (C6-C22) | No activity detected under standard assay conditions |
Data compiled from He et al., 2011 and Narayanan et al., 2024.[1][5]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: General reaction mechanism of Acyl-CoA Dehydrogenase with this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for determining ACAD kinetic parameters.
Experimental Protocols
Two well-established methods for assaying ACAD activity are presented below. The choice of assay depends on the availability of purified components and instrumentation. The ETF fluorescence reduction assay is considered the gold standard as it uses the physiological electron acceptor, while the ferricenium assay is a simpler, aerobic alternative.[2][7]
Protocol 1: ETF Fluorescence Reduction Assay (Anaerobic)
This assay measures the decrease in ETF fluorescence as it is reduced by the ACAD enzyme upon oxidation of the acyl-CoA substrate.[2] This protocol is adapted for a microplate format.[2]
Materials:
-
Purified recombinant ACAD enzyme (e.g., LCAD, ACAD10)
-
Purified recombinant Electron Transfer Flavoprotein (ETF)
-
This compound stock solution (e.g., 10 mM in water)
-
Anaerobic assay buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.
-
Enzymatic deoxygenation system:
-
Glucose oxidase (e.g., 100 U/mL)
-
Catalase (e.g., 1000 U/mL)
-
Glucose (10 mM final concentration in assay buffer)
-
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~436 nm, Emission: ~495 nm)
Procedure:
-
Preparation: Prepare all solutions and keep them on ice. Create a range of this compound dilutions in the assay buffer to determine kinetic parameters (e.g., 0.5 µM to 100 µM final concentration).
-
Deoxygenation: To the anaerobic assay buffer, add the glucose oxidase and catalase to create the deoxygenation "cocktail".
-
Assay Setup: In each well of the 96-well plate, add the following in order:
-
Anaerobic assay buffer with the deoxygenation system to a final volume of 200 µL.
-
Purified ETF to a final concentration of 2-5 µM.
-
Purified ACAD enzyme (e.g., 50-200 ng).
-
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow for complete deoxygenation.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the this compound dilution to each well. Mix gently.
-
Data Acquisition: Immediately begin monitoring the decrease in fluorescence at 495 nm (excitation at 436 nm) every 15-30 seconds for 5-10 minutes.
-
Analysis:
-
Determine the initial rate of reaction (V₀) from the linear portion of the fluorescence decay curve. The rate is proportional to the change in fluorescence over time.
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
-
Protocol 2: Ferricenium Hexafluorophosphate (B91526) Spectrophotometric Assay (Aerobic)
This assay uses the artificial electron acceptor ferricenium, which becomes reduced upon accepting electrons from the ACAD-FADH₂ complex. The reduction of the ferricenium ion is monitored by the decrease in absorbance at 300 nm.[7]
Materials:
-
Purified recombinant ACAD enzyme (e.g., LCAD, ACAD10)
-
This compound stock solution (e.g., 10 mM in water)
-
Assay buffer: 50 mM potassium phosphate, pH 7.6.
-
Ferricenium hexafluorophosphate stock solution (e.g., 10 mM in water). Note: Prepare fresh.
-
UV-transparent cuvettes or microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 300 nm.
Procedure:
-
Preparation: Prepare all solutions and equilibrate them to the desired assay temperature (e.g., 25°C or 37°C). Prepare a range of this compound dilutions in the assay buffer.
-
Assay Setup: In a 1 mL cuvette (or microplate well adjusted for volume), add the following:
-
Assay buffer to a final volume of 1 mL.
-
Ferricenium hexafluorophosphate to a final concentration of 50-150 µM.
-
Purified ACAD enzyme (e.g., 10-100 nM).
-
-
Baseline Measurement: Mix the components and measure the baseline absorbance at 300 nm for 1-2 minutes to ensure stability.
-
Reaction Initiation: Initiate the reaction by adding a small volume of the this compound dilution. Mix quickly by inverting the cuvette or by gentle pipetting.
-
Data Acquisition: Immediately begin recording the decrease in absorbance at 300 nm continuously for 3-5 minutes.
-
Analysis:
-
Calculate the initial reaction rate (V₀) from the slope of the linear portion of the absorbance curve using the molar extinction coefficient for ferricenium (ε₃₀₀ ≈ 4.3 mM⁻¹cm⁻¹).
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Concluding Remarks
The study of how acyl-CoA dehydrogenases process branched-chain substrates like this compound is crucial for understanding the full scope of fatty acid metabolism and its implications in health and disease. While direct kinetic data for this specific substrate is currently lacking, the protocols provided here offer robust and established methods for its empirical determination. The substrate specificity data for analogous compounds suggest that LCAD and ACAD10 are promising candidates for initial investigations. These studies will contribute valuable knowledge to the field and may have implications for the development of therapeutics targeting fatty acid oxidation pathways.
References
- 1. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases [escholarship.org]
- 4. Structural Basis for Expanded Substrate Speci fi cities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of 11-Methyltridecanoyl-CoA Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Methyltridecanoyl-CoA is a branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. The presence of a methyl group at the 11th position creates stereoisomers, the distinct separation and quantification of which are crucial for understanding their specific biological functions and for drug development processes. This document provides a detailed protocol for the chromatographic separation of this compound isomers using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). While gas chromatography (GC) is a traditional method for fatty acid analysis, LC-based methods are often preferred for their ability to distinguish between straight-chain and branched-chain fatty acids without the need for extensive derivatization to increase volatility.[1]
Experimental Protocols
Objective: To develop a robust method for the separation and quantification of this compound isomers. The protocol is based on the principles of reversed-phase chromatography, which separates compounds based on their hydrophobicity.
1. Sample Preparation: Hydrolysis and Extraction
Since acyl-CoAs are thermally labile and not volatile, direct analysis by GC is challenging. Therefore, a common approach involves the hydrolysis of the thioester bond to release the free fatty acid, which can then be analyzed by LC-MS or derivatized for GC-MS. For LC-MS analysis, which is detailed here, derivatization is often not required, simplifying the workflow.
-
Reagents:
-
Potassium Hydroxide (2 M in 70% Ethanol)
-
Hexane (B92381) (HPLC grade)
-
Formic Acid (0.1% in water, LC-MS grade)
-
Internal Standard (e.g., a deuterated analog of the analyte)
-
-
Protocol:
-
To 100 µL of the sample containing this compound, add a known amount of the internal standard.
-
Add 500 µL of 2 M KOH in 70% ethanol.
-
Incubate the mixture at 60°C for 1 hour to hydrolyze the CoA ester.
-
After cooling to room temperature, acidify the mixture to a pH of approximately 3 with 6 M HCl.
-
Extract the released 11-methyltridecanoic acid by adding 1 mL of hexane and vortexing for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for UHPLC-MS analysis.
-
2. UHPLC-MS Analysis
The separation of fatty acid isomers can be achieved using a high-resolution reversed-phase column. A C18 column is often suitable for the separation of long-chain fatty acid isomers.[1]
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A charged surface hybrid (CSH) C18 column is recommended for enhanced peak shape and resolution of fatty acid isomers.[1] (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Data Acquisition: Full scan mode (m/z 50-500) and targeted MS/MS for quantification.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the separation of two isomers of 11-Methyltridecanoic acid.
| Analyte | Retention Time (min) | m/z (M-H)⁻ | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Isomer 1 | 12.5 | 227.19 | 0.5 | 1.5 |
| Isomer 2 | 12.8 | 227.19 | 0.5 | 1.5 |
| Internal Standard | 12.6 | 231.22 | - | - |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis for the chromatographic separation of this compound isomers.
References
Application Notes and Protocols for the Development of a Multiple Reaction Monitoring (MRM) Assay for 11-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) and their corresponding acyl-Coenzyme A (acyl-CoA) esters are increasingly recognized for their diverse biological roles, impacting cellular signaling, energy metabolism, and membrane structure.[1][2][3][4][5] 11-Methyltridecanoyl-CoA is a specific, long-chain branched acyl-CoA whose precise metabolic fate and signaling functions are areas of active investigation. Accurate and sensitive quantification of this compound in biological matrices is crucial for elucidating its physiological and pathological significance.
Multiple Reaction Monitoring (MRM) mass spectrometry is a highly sensitive and specific technique for the targeted quantification of molecules in complex samples.[6][7] This document provides a detailed protocol for the development and validation of a robust MRM assay for this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Assay
The MRM assay for this compound is based on the principles of tandem mass spectrometry. The method involves the selective monitoring of a specific precursor-to-product ion transition for the target analyte. In the case of acyl-CoAs, a common and dominant fragmentation pattern involves the neutral loss of the phosphorylated ADP moiety (507 Da) from the precursor ion.[8][9] This characteristic fragmentation provides a highly specific transition for quantification.
The workflow for developing this MRM assay is outlined below:
Figure 1: General workflow for the MRM-based quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard (synthesis may be required if not commercially available)
-
Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analog of the analyte.
-
Acetonitrile (B52724), Methanol, Isopropanol (LC-MS grade)
-
Ammonium (B1175870) hydroxide
-
Formic acid
-
Potassium phosphate (B84403) monobasic
-
Bovine serum albumin (fatty acid-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Ultrapure water
Sample Preparation Protocol
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[8][9]
-
Homogenization:
-
For tissue samples, weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (2:2:1 isopropanol:50 mM KH2PO4 pH 7.2:glacial acetic acid) containing a known amount of internal standard.
-
For cultured cells, wash the cell pellet with ice-cold PBS, and then resuspend in 500 µL of ice-cold extraction buffer with internal standard.
-
-
Lipid Removal:
-
Add 1 mL of petroleum ether to the homogenate, vortex vigorously for 1 minute, and centrifuge at 100 x g for 2 minutes to separate the phases.
-
Carefully remove and discard the upper organic phase.
-
Repeat the petroleum ether wash two more times.
-
-
Protein Precipitation and Acyl-CoA Extraction:
-
To the lower aqueous phase, add 10 µL of saturated (NH4)2SO4 followed by 1.2 mL of a 2:1 methanol:chloroform mixture.
-
Vortex for 5 minutes and let stand at room temperature for 20 minutes.
-
Centrifuge at 21,000 x g for 2 minutes.
-
-
Drying and Reconstitution:
-
Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 15 mM ammonium hydroxide).
-
LC-MS/MS Method Development
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transition Determination:
The precursor ion ([M+H]+) for this compound (C35H62N7O17P3S, MW = 977.89) is calculated to be m/z 978.9. The primary product ion results from the neutral loss of 507 Da.
-
Primary MRM Transition: 978.9 -> 471.9
Additional product ions may be generated from the fragmentation of the acyl chain, which can be used for confirmation.
Figure 2: Proposed fragmentation of this compound for MRM.
Data Presentation and Quantitative Analysis
The quantitative data from the MRM assay should be summarized in tables for clear comparison. Below are example tables for presenting validation and sample analysis data.
Table 1: MRM Transitions and Optimized MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 978.9 | 471.9 | 100 | 35 |
| This compound (confirmatory) | 978.9 | To be determined empirically | 100 | To be determined empirically |
| Heptadecanoyl-CoA (IS) | 1019.0 | 512.0 | 100 | 35 |
Table 2: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | To be determined | S/N > 10 |
| Accuracy (% bias) | -5% to +5% | ± 15% |
| Precision (% CV) | < 10% | < 15% |
| Recovery (%) | 85-110% | 80-120% |
| Matrix Effect (%) | 90-110% | 85-115% |
Table 3: Quantification of this compound in Samples
| Sample ID | Sample Type | Peak Area (Analyte) | Peak Area (IS) | Analyte/IS Ratio | Concentration (ng/mL) |
| Control 1 | Liver Tissue | 15,234 | 50,123 | 0.304 | Calculated Value |
| Control 2 | Liver Tissue | 16,012 | 51,567 | 0.310 | Calculated Value |
| Treated 1 | Liver Tissue | 45,876 | 49,876 | 0.920 | Calculated Value |
| Treated 2 | Liver Tissue | 47,123 | 50,543 | 0.932 | Calculated Value |
Conclusion
This document provides a comprehensive guide for the development of a sensitive and specific MRM assay for the quantification of this compound. The detailed protocols for sample preparation, LC-MS/MS analysis, and data handling will enable researchers to accurately measure this branched-chain acyl-CoA in various biological matrices. The successful implementation of this assay will facilitate a deeper understanding of the metabolic roles and potential therapeutic relevance of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 5. Branched-Long-Chain Monomethyl Fatty Acids: Are They Hidden Gems? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - MRM transitions used for LC-MS analysis of lysophospholipids. - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
challenges in detecting 11-Methyltridecanoyl-CoA in complex samples
Welcome to the technical support center for the analysis of 11-Methyltridecanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the detection of this branched-chain acyl-CoA in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to detect in complex samples?
A1: The detection of this compound is challenging due to a combination of factors:
-
Low Abundance: Branched-chain acyl-CoAs are often present at very low concentrations in biological matrices, making them difficult to distinguish from background noise.
-
Isomeric Overlap: Samples may contain multiple structural isomers of methyltridecanoyl-CoA (e.g., 10-methyl, 12-methyl), which can have very similar chromatographic and mass spectrometric properties, leading to co-elution and difficulty in definitive identification.[1]
-
Lack of Commercial Standards: A certified analytical standard for this compound may not be readily available, which complicates method development, instrument calibration, and absolute quantification.[2]
-
Analyte Instability: Acyl-CoA thioesters are susceptible to hydrolysis, especially at non-optimal pH and temperatures, leading to sample degradation and inaccurate measurements.[3][4]
-
Matrix Effects: Components of complex biological samples (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.
Q2: What is the recommended analytical technique for detecting this compound?
A2: The most suitable and widely used technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[3][5][6] This method offers the high sensitivity and selectivity required for detecting low-abundance analytes in complex mixtures. A reversed-phase chromatographic separation is typically employed to resolve this compound from other acyl-CoAs and matrix components, followed by detection using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for enhanced specificity and quantification.[6][7]
Q3: How can I differentiate this compound from its isomers?
A3: Differentiating isomers is a significant analytical challenge.[1][8] Here are some strategies:
-
High-Resolution Chromatography: Utilize ultra-high-performance liquid chromatography (UHPLC) with a high-resolution analytical column (e.g., a long C18 column with a small particle size) to achieve the best possible separation of isomers.[1]
-
Chromatographic Method Optimization: Experiment with different mobile phase compositions, gradients, and temperatures to maximize the resolution between isomeric peaks.
-
High-Resolution Mass Spectrometry (HRMS): While isomers have the same mass, HRMS can help in confirming the elemental composition and distinguishing the target analyte from other co-eluting species with slightly different masses.
-
Tandem MS (MS/MS) Fragmentation Analysis: Carefully analyze the MS/MS fragmentation patterns. While the spectra of isomers can be very similar, there might be subtle differences in the relative abundances of certain fragment ions that can aid in identification, especially with high-energy collision dissociation.
-
Use of Authentic Standards: If available, compare the retention time and fragmentation pattern of the analyte in your sample to that of a certified this compound standard. If a standard for the exact isomer is not available, using standards of other methyltridecanoyl-CoA isomers can help in understanding the chromatographic behavior and fragmentation of this class of molecules.
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
| Question | Possible Cause & Solution |
| Are you confident in your sample preparation? | Cause: Inefficient extraction or degradation of the analyte. Solution: Ensure rapid quenching of metabolic activity at the start of your protocol. Use an optimized extraction solvent, such as a mixture of isopropanol, acetonitrile, and water.[9] Always keep samples on ice or at 4°C during preparation.[3] Consider using solid-phase extraction (SPE) for sample cleanup and concentration. |
| Have you optimized your mass spectrometer settings? | Cause: Suboptimal ionization or fragmentation parameters. Solution: If a standard is available, perform a direct infusion to optimize parameters like spray voltage, gas flows, and collision energy. If no standard is available, use a structurally similar acyl-CoA to get starting parameters. Operate in positive electrospray ionization (ESI+) mode, as acyl-CoAs are generally more efficiently ionized under these conditions. |
| Are you using the correct MRM transitions? | Cause: Incorrect precursor or product ion selection. Solution: The precursor ion will be the [M+H]+ of this compound. A common and abundant product ion for all acyl-CoAs results from the neutral loss of the phosphorylated ADP moiety (a loss of 507 Da). Other, less abundant but more structurally informative fragment ions should also be investigated. |
Issue 2: High Background Noise or Matrix Effects
| Question | Possible Cause & Solution |
| Is your sample sufficiently clean? | Cause: Co-eluting matrix components are interfering with ionization. Solution: Incorporate a robust sample cleanup step. Solid-phase extraction (SPE) is highly effective for removing salts and other interferences. You can also try a protein precipitation step followed by a liquid-liquid extraction. |
| Have you considered chromatographic modifications? | Cause: The analyte is co-eluting with interfering compounds. Solution: Adjust the chromatographic gradient to better separate the this compound peak from the surrounding matrix peaks. A shallower gradient around the expected elution time can improve resolution. |
| Are you using an internal standard? | Cause: No way to correct for matrix-induced signal suppression or enhancement. Solution: Use a stable isotope-labeled internal standard of a similar acyl-CoA if an exact match for this compound is not available. This will help to normalize for variations in extraction efficiency and matrix effects. |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled extraction solvent (e.g., 2:2:1 acetonitrile:methanol:water) to the culture plate to quench metabolic activity and lyse the cells.[9]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
-
Extraction:
-
Vortex the cell lysate vigorously for 10 minutes at 4°C.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new tube.
-
For concentrated samples, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent (e.g., 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate).[10]
-
If necessary, perform a solid-phase extraction (SPE) for further cleanup.
-
Transfer the final extract to an autosampler vial for analysis. Using glass vials is recommended to minimize analyte loss.[3][4]
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient optimized to separate long-chain acyl-CoAs. For example, start at a low percentage of B, hold for 1-2 minutes, then ramp up to a high percentage of B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z for [M+H]+ of this compound.
-
Product Ions (Q3): Monitor multiple transitions. A primary, sensitive transition is the neutral loss of 507. Other, more specific product ions corresponding to the fragmentation of the acyl chain should be determined empirically if a standard is available, or predicted based on the fragmentation of similar branched-chain acyl-CoAs.
-
Quantitative Data Summary
Due to the limited specific data available for this compound, the following table provides a general overview of parameters for the analysis of long-chain acyl-CoAs by LC-MS/MS, which can be used as a starting point for method development.
| Parameter | Typical Value/Range | Notes |
| Molecular Weight | 977.89 g/mol | For this compound.[11] |
| Precursor Ion [M+H]+ | m/z 978.9 | Approximate m/z for the singly charged ion. |
| Primary Product Ion | Precursor - 507 | Corresponds to the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety. |
| Limit of Detection (LOD) | Low fmol to pmol range | Highly dependent on the instrument, matrix, and sample preparation. |
| Linear Range | Typically 2-3 orders of magnitude | Requires a calibration curve with an appropriate internal standard. |
Visualizations
Experimental Workflow for this compound Detection
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfachemic.com [alfachemic.com]
improving the stability of 11-Methyltridecanoyl-CoA during extraction
Welcome to the technical support center for the extraction of 11-Methyltridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a coenzyme A (CoA) derivative of 11-methyltridecanoic acid, a branched-chain fatty acid.[1] Like other long-chain acyl-CoAs, it is a key metabolic intermediate. Its stability is a major concern during extraction due to the presence of a labile thioester bond, which is susceptible to chemical and enzymatic hydrolysis.[2][3] Factors such as pH, temperature, and the presence of esterases can lead to significant degradation of the molecule, resulting in inaccurate quantification.
Q2: What are the critical factors to control during the extraction of this compound?
To ensure the stability and improve the recovery of this compound, the following factors are critical:
-
Temperature: All steps of the extraction process should be carried out at low temperatures (on ice or at 4°C) to minimize enzymatic activity and chemical degradation.[4]
-
pH: An acidic environment (pH 4.0-5.0) is crucial to inhibit the activity of thioesterases, which are highly active at neutral or alkaline pH.[5]
-
Rapid Processing: Minimize the time between sample collection and extraction to prevent degradation by endogenous enzymes.[6]
-
Solvent Choice: A combination of organic solvents, such as acetonitrile (B52724) and isopropanol (B130326), is effective for extracting long-chain acyl-CoAs.[7]
-
Storage: For long-term storage, extracts should be kept as a dry pellet at -80°C.[4] Reconstitution should be done just before analysis.
Q3: What is a suitable internal standard for the quantification of this compound?
The ideal internal standard is a stable isotope-labeled version of this compound. However, if this is not commercially available, an odd-chain acyl-CoA such as heptadecanoyl-CoA (C17:0) is a suitable alternative as it is not typically found in most biological samples.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery of this compound | Sample Degradation: The thioester bond is prone to hydrolysis. | - Ensure immediate processing of fresh tissue or flash-freeze in liquid nitrogen and store at -80°C. - Maintain acidic conditions (pH 4-5) throughout the extraction.[5] - Keep samples on ice at all times.[4] |
| Inefficient Extraction: The chosen solvent may not be optimal for this branched-chain acyl-CoA. | - Use a proven solvent system such as acetonitrile/isopropanol in combination with an acidic buffer.[7] - Ensure thorough homogenization of the tissue to maximize surface area for extraction. | |
| Loss during Solid-Phase Extraction (SPE): The compound may not be binding or eluting properly from the SPE column. | - Select an appropriate SPE sorbent (e.g., weak anion exchange) and optimize the wash and elution solvents.[7] - Consider a protocol that does not require SPE if recovery issues persist.[4] | |
| Inconsistent Results Between Replicates | Variable Sample Handling: Differences in timing or temperature during extraction. | - Standardize the entire workflow, ensuring each sample is treated identically. - Use a consistent amount of starting material. |
| Incomplete Homogenization: Non-homogenous samples will lead to variable extraction efficiency. | - Visually inspect for complete tissue disruption after homogenization. | |
| Poor Chromatographic Peak Shape (LC-MS Analysis) | Adsorption to Surfaces: The phosphate (B84403) groups of acyl-CoAs can adhere to metal and glass surfaces. | - Consider using glass vials instead of plastic for sample storage and analysis.[4] - A phosphate methylation derivatization step can improve peak shape.[4] |
| Suboptimal Mobile Phase: The pH and composition of the mobile phase can affect peak symmetry. | - For long-chain acyl-CoAs, an alkaline mobile phase may be preferred to reduce peak tailing.[3] |
Data Presentation
Table 1: Comparison of Extraction Methodologies for Long-Chain Acyl-CoAs
| Method | Key Features | Reported Recovery Rate | Reference |
| Acidic Buffer Homogenization with HPLC | Homogenization in KH2PO4 buffer (pH 4.9), extraction with acetonitrile and isopropanol, followed by HPLC analysis. | 70-80% | [5] |
| Anion Exchange SPE | Tissue extraction followed by purification on a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel column. | 83-90% (for the SPE step) | [7] |
| UHPLC-ESI-MS/MS with Harmonized Chromatography | A method combining reversed-phase and hydrophilic interaction liquid chromatography. | 90-111% | [8] |
Table 2: Influence of Storage Conditions on Long-Chain Fatty Acid Stability
| Storage Temperature | Duration | Sample Type | Observed Effect on Fatty Acids | Reference |
| 4°C and 20°C | 52 weeks | Biodiesel (Fatty Acid Methyl Esters) | <10% degradation | [9] |
| 40°C | 52 weeks | Biodiesel (Fatty Acid Methyl Esters) | ~40% degradation | [9] |
| -20°C and -80°C | 52 weeks | Plasma | Stable | [10] |
| -20°C | 52 weeks | Red Blood Cells (without antioxidant) | Faster degradation than at -80°C | [10] |
| -80°C | 52 weeks | Serum (without antioxidant) | Faster degradation than at -20°C | [10] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[5][7]
Materials:
-
Frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2 mL of isopropanol and homogenize again.
-
-
Liquid-Liquid Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 4 mL of acetonitrile, vortex, and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Add 2 mL of saturated ammonium sulfate to the supernatant, vortex, and centrifuge to separate the phases.
-
Collect the upper organic phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 2 mL of methanol followed by 2 mL of the extraction solvent (acetonitrile/isopropanol).
-
Load the organic phase from the previous step onto the column.
-
Wash the column with 2 mL of the extraction solvent.
-
Wash the column with 2 mL of 2% formic acid in methanol.
-
Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol, followed by 2 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried pellet in a suitable solvent for your analytical method (e.g., methanol or a buffered solution) immediately before analysis.
-
Mandatory Visualization
References
- 1. alfachemic.com [alfachemic.com]
- 2. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S -acylation machinery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02235A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of biodiesel under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of storage time, temperature, antioxidant and thawing on fatty acid composition of plasma, serum and red blood cells - A pilot biobank study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 11-Methyltridecanoyl-CoA by Mass Spectrometry
Welcome to the technical support center for the optimization of mass spectrometry source conditions for 11-Methyltridecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and other long-chain fatty acyl-CoAs.
Issue 1: Low or No Signal Intensity
Question: I am not seeing a peak for this compound, or the signal is very weak. What are the potential causes and how can I troubleshoot this?
Answer: Low signal intensity is a frequent challenge in the analysis of acyl-CoAs. Several factors, from sample preparation to instrument settings, can contribute to this issue.
-
Potential Causes & Solutions:
-
Inefficient Ionization: this compound, like other long-chain acyl-CoAs, ionizes most effectively in positive electrospray ionization (ESI) mode.[1][2][3] Confirm that your mass spectrometer is operating in the correct polarity.
-
Suboptimal Source Conditions: The settings of the ESI source are critical. Parameters such as capillary voltage, cone voltage, desolvation temperature, and gas flows must be optimized. Refer to the Table of Optimized Source Conditions below for recommended starting points. A systematic optimization should be performed by infusing a standard solution and adjusting each parameter to maximize the signal of the precursor ion.
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Sample Degradation: Acyl-CoAs are known to be unstable and can degrade due to improper handling or storage.[4] Ensure samples are processed quickly on ice and stored at -80°C. Avoid repeated freeze-thaw cycles.
-
Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. This is a common issue in complex biological samples. Improving sample cleanup, for instance by using solid-phase extraction (SPE), can mitigate this effect.[5] Additionally, ensuring proper chromatographic separation from interfering species is crucial.
-
Adduct Formation: The presence of salts can lead to the formation of adducts (e.g., [M+Na]+, [M+K]+), which can split the signal from the desired protonated molecule ([M+H]+) and reduce its intensity.[6] Using LC-MS grade solvents and minimizing salt content in the sample and mobile phase can help.
-
Instrument Contamination: A dirty ion source or mass spectrometer optics can lead to a general loss of sensitivity. Regular cleaning and maintenance are essential for optimal performance.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My chromatographic peak for this compound is tailing. What could be the cause and how can I improve the peak shape?
Answer: Peak tailing can compromise resolution and integration, leading to inaccurate quantification. It is often related to interactions on the analytical column or issues with the chromatographic conditions.
-
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with the polar head group of acyl-CoAs, causing peak tailing.[4][7][8] Using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can help to suppress the ionization of silanol groups.[7] Alternatively, using a base-deactivated or end-capped column can minimize these interactions.[7]
-
Column Overloading: Injecting too much sample can lead to peak distortion.[4] Try diluting the sample or reducing the injection volume.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. If the problem persists with fresh samples and mobile phases, consider replacing the analytical column.
-
Extra-Column Dead Volume: Excessive tubing length or improper connections between the injector, column, and detector can cause band broadening and peak tailing.[9] Ensure all connections are secure and use tubing with the appropriate inner diameter.
-
Issue 3: Retention Time Shifts
Question: The retention time for this compound is inconsistent between injections. What could be causing this?
Answer: Stable retention times are critical for reliable identification and quantification. Fluctuations often point to issues with the LC system or sample matrix.
-
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column must be properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to shifting retention times, especially in gradient elution.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can cause retention time drift. Ensure accurate and consistent preparation of all mobile phases.
-
Fluctuations in Column Temperature: Maintaining a constant column temperature is important for reproducible chromatography. Use a column oven to control the temperature.
-
Matrix Effects: Changes in the sample matrix between injections can sometimes influence retention behavior. Consistent sample preparation is key to minimizing this variability.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for analyzing this compound?
A1: Positive electrospray ionization (ESI) mode is the most commonly reported and effective method for the analysis of long-chain fatty acyl-CoAs.[1][2][3]
Q2: What are the characteristic product ions or neutral losses to monitor for this compound in MS/MS analysis?
A2: A characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, is a hallmark of acyl-CoA fragmentation in positive ion mode.[3] Monitoring this neutral loss is a highly specific method for identifying acyl-CoAs in complex mixtures.
Q3: What type of analytical column is best suited for the separation of this compound?
A3: A reversed-phase C18 column is widely used and provides good separation for long-chain fatty acyl-CoAs.[1][2][3] Some methods also report the use of C8 or C4 columns.[10]
Q4: How can I improve the stability of my this compound samples and standards?
A4: To minimize degradation, it is crucial to handle samples on ice, use solvents containing antioxidants if necessary, and store them at -80°C.[4] Avoid using plastic tubes or vials for long-term storage, as acyl-CoAs can adsorb to plastic surfaces; glass vials are preferred. Limiting the number of freeze-thaw cycles is also essential.
Q5: Is an internal standard necessary for the quantification of this compound?
A5: Yes, the use of a suitable internal standard is highly recommended for accurate quantification. An ideal internal standard would be a stable isotope-labeled version of this compound. If that is not available, a structurally similar long-chain acyl-CoA with an odd-numbered carbon chain (e.g., heptadecanoyl-CoA) that is not present in the sample can be used.[11] The internal standard helps to correct for variations in sample extraction, injection volume, and ionization efficiency.
Data Presentation: Optimized Source Conditions
The following table summarizes typical ESI source conditions that have been successfully used for the analysis of long-chain fatty acyl-CoAs. These values should be used as a starting point and further optimized for your specific instrument and experimental setup.
| Parameter | Typical Value Range | Reference |
| Ionization Mode | Positive ESI | [1][2][3] |
| Capillary/Spray Voltage | 3.0 - 4.5 kV | |
| Cone/Fragmentor Voltage | 20 - 60 V | |
| Desolvation Temperature | 300 - 450 °C | |
| Desolvation Gas Flow | 600 - 1000 L/hr | |
| Cone Gas Flow | 50 - 150 L/hr | |
| Nebulizer Pressure | 30 - 60 psi |
Experimental Protocols
Protocol: Extraction and LC-MS/MS Analysis of this compound from Tissue Samples
This protocol provides a detailed methodology for the extraction and subsequent analysis of this compound from biological tissue.
1. Sample Preparation and Extraction: [5][11][12]
- Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL microcentrifuge tube on ice.
- Add a pre-determined amount of internal standard (e.g., heptadecanoyl-CoA).
- Add 400 µL of ice-cold extraction buffer (e.g., 2:2:1 isopropanol:acetonitrile:50 mM KH2PO4 pH 7.2).
- Homogenize the tissue using a bead beater or a polypropylene (B1209903) pestle until a uniform suspension is achieved.
- To remove non-polar lipids, perform a liquid-liquid extraction by adding 400 µL of petroleum ether. Vortex vigorously and centrifuge at low speed (e.g., 100 x g) for 1 minute to separate the phases.
- Carefully remove and discard the upper (petroleum ether) layer. Repeat this washing step two more times.
- After the final wash, add 1.2 mL of a 2:1 methanol (B129727):chloroform mixture to the remaining aqueous layer, vortex, and incubate at room temperature for 20 minutes to precipitate proteins.
- Centrifuge at high speed (e.g., 21,000 x g) for 5 minutes.
- Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen gas.
2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): [5]
- Reconstitute the dried extract in a small volume of a weak aqueous buffer.
- Condition a weak anion exchange SPE cartridge with methanol, followed by water.
- Load the reconstituted sample onto the SPE cartridge.
- Wash the cartridge with an acidic solution (e.g., 2% formic acid in water) to remove neutral and basic impurities.
- Wash with a moderately non-polar solvent like methanol to remove remaining phospholipids.
- Elute the acyl-CoAs with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
- Dry the eluted fraction under nitrogen gas.
3. LC-MS/MS Analysis: [1][2][3]
- Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).
- Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
- Mobile Phase B: 10 mM ammonium acetate in 90:10 acetonitrile:water.
- Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive ESI.
- Analysis Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.
- MRM Transition: Monitor the transition from the precursor ion of this compound to a specific product ion.
- Neutral Loss Scan: Scan for a neutral loss of 507 Da.
- Source Parameters: Optimize as per the Table of Optimized Source Conditions.
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the analysis of this compound.
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 3. researchgate.net [researchgate.net]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. youtube.com [youtube.com]
- 9. support.waters.com [support.waters.com]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. studylib.net [studylib.net]
Technical Support Center: Analysis of Low-Abundance 11-Methyltridecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low abundance of 11-Methyltridecanoyl-CoA in their samples.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound?
A1: Due to its low cellular concentration, detecting this compound is challenging. Key difficulties include:
-
Low Signal Intensity: The analyte concentration may be near or below the limit of detection (LOD) of the analytical instrument.
-
Matrix Effects: Co-eluting substances from complex biological samples can interfere with the ionization of the target analyte, a phenomenon known as ion suppression, which reduces signal intensity.[1]
-
Sample Stability: Acyl-CoAs are susceptible to degradation, particularly hydrolysis in non-acidic aqueous solutions, leading to sample loss before analysis.[1]
Q2: Which analytical technique is most suitable for quantifying low levels of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most effective and commonly used technique for the quantification of low-abundance acyl-CoAs due to its high sensitivity and specificity.[1]
Troubleshooting Low Signal Intensity
Q3: My LC-MS/MS analysis of this compound shows a very low or no signal. What are the potential causes and how can I troubleshoot this?
A3: A low or absent signal for this compound can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Sample Degradation: Acyl-CoAs are prone to hydrolysis. Ensure that samples are processed quickly at low temperatures and that extraction solvents contain a weak acid to improve stability.
-
Inefficient Extraction: The choice of extraction solvent is critical. A comparison of different solvent systems can help optimize recovery.
-
Poor Ionization: The efficiency of electrospray ionization (ESI) can be affected by the mobile phase composition. Ensure the mobile phase is compatible with the analyte and promotes efficient ionization.
-
Ion Suppression: Complex sample matrices can significantly reduce the signal.[1] Implementing a robust sample cleanup method, such as solid-phase extraction (SPE), can mitigate this.
-
Suboptimal Mass Spectrometry Parameters: Incorrect precursor and product ion selection, as well as inadequate collision energy, can lead to poor sensitivity.[1] It is crucial to optimize these parameters for this compound.
-
Chromatographic Issues: Poor peak shape due to column overload or contamination can decrease the signal-to-noise ratio.[1]
Sample Preparation and Extraction
Q4: How can I enrich the concentration of this compound from my samples?
A4: Solid-phase extraction (SPE) is a highly effective technique for both cleaning up the sample and concentrating the analyte of interest.[1][2][3] For acyl-CoAs, a mixed-mode or ion-exchange SPE cartridge can be employed to capture the negatively charged CoA moiety, allowing for the removal of neutral and basic interfering compounds.
Q5: What is the recommended sample extraction protocol for this compound?
A5: A common and effective method involves protein precipitation followed by solid-phase extraction. It is crucial to keep samples on ice throughout the procedure to minimize degradation.
Data Presentation
The following tables summarize quantitative data related to the analysis of acyl-CoAs, which can be applied to this compound.
Table 1: Comparison of Acyl-CoA Extraction Methodologies
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs. | May have lower recovery for very long-chain species; potential for ion suppression from co-extracted matrix components.[1] | High MS intensities reported, but specific recovery percentages vary. |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects; high recovery for a wide range of acyl-CoAs.[1] | More time-consuming and requires method development. | 83-90% for various acyl-CoAs.[4] |
| Liquid-Liquid Extraction (LLE) | Can be effective for separating lipids from aqueous components. | May have lower recovery for polar acyl-CoAs. | Variable depending on solvent system and acyl-CoA chain length. |
Table 2: Optimized LC-MS/MS Parameters for Representative Acyl-CoAs
These parameters, optimized for other fatty acyl-CoAs, can serve as a starting point for the method development for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitoyl-CoA (C16:0) | 1004.5 | 497.5 | 50 |
| Stearoyl-CoA (C18:0) | 1032.6 | 525.5 | 50 |
| Oleoyl-CoA (C18:1) | 1030.6 | 523.5 | 50 |
| Arachidonoyl-CoA (C20:4) | 1052.5 | 545.5 | 50 |
Data adapted from available literature on fatty acyl-CoA analysis. The product ion corresponds to the neutral loss of 507 Da from the precursor ion.[5]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Enrichment of this compound
This protocol is a general guideline and may require optimization for specific sample types.
-
Sample Preparation:
-
Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).
-
Vortex the homogenate vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
SPE Cartridge Conditioning:
-
Condition a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel SPE cartridge by passing through the following solvents:
-
3 mL of methanol
-
3 mL of 50 mM ammonium (B1175870) acetate (B1210297) in water
-
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 50 mM ammonium acetate in water to remove unbound contaminants.
-
Further wash with 3 mL of a water/acetonitrile mixture (e.g., 95:5 v/v) to remove more polar interferences.
-
-
Elution:
-
Elute the this compound and other acyl-CoAs with 2 mL of an elution solvent (e.g., methanol containing 1% acetic acid).
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water).
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or a neutral loss scan of 507 Da for profiling of all acyl-CoAs.
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ion: The fragment ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da).
-
Parameter Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize the signal for this compound.
-
Visualizations
Branched-Chain Fatty Acid Metabolism Pathway
Caption: Biosynthesis and catabolism of branched-chain fatty acyl-CoAs.
Troubleshooting Workflow for Low Analyte Signal
Caption: A logical workflow for diagnosing low signal intensity issues.
References
Technical Support Center: Analysis of 11-Methyltridecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 11-Methyltridecanoyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation method for acyl-CoA analysis?
A1: The most common methods for extracting short- and long-chain acyl-CoAs from biological samples involve protein precipitation.[1][2] This is often followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. A simple and effective method involves precipitation with 5-sulfosalicylic acid (SSA), which has been shown to result in high recovery of Coenzyme A (CoA) biosynthetic pathway intermediates and short-chain acyl-CoAs.[2]
Q2: What are the key considerations for chromatographic separation of this compound?
A2: Due to its amphipathic nature, reverse-phase liquid chromatography (RPLC) is typically employed for the separation of long-chain acyl-CoAs. To improve peak shape and resolution, ion-pairing reagents such as tributylamine (B1682462) or heptafluorobutyric acid (HFBA) are often added to the mobile phase. The use of a C8 or C18 column with a smaller particle size (e.g., 1.7 µm vs. 3.0 µm) can also enhance peak shape, resolution, and achieve faster run times.[3]
Q3: What is the expected fragmentation pattern for this compound in MS/MS analysis?
A3: In positive ion mode electrospray ionization (ESI), CoA esters typically exhibit a characteristic neutral loss of the CoA portion (C₂₁H₃₆N₇O₁₆P₃S), which has a monoisotopic mass of 767.11 Da. The common fragmentation occurs at the 3'-phosphate-adenosine-5'-diphosphate (B75964) bond.[2] For this compound (Molecular Formula: C₃₅H₆₂N₇O₁₇P₃S), the precursor ion ([M+H]⁺) would be at m/z 978.3. The expected major product ion would correspond to the acylium ion.
Q4: How can I improve the sensitivity of my this compound analysis?
A4: To enhance sensitivity, consider the following:
-
Sample Preparation: Optimize the sample extraction and concentration steps to minimize sample loss and remove interfering matrix components.
-
Chromatography: Use a column with a smaller particle size and a focused gradient to improve peak shape and signal-to-noise ratio.[3]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with selected reaction monitoring (SRM) for improved selectivity and sensitivity compared to selected ion monitoring (SIM).[3]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Poor Peak Shape or Splitting
| Potential Cause | Recommended Solution |
| Inappropriate Sample Solvent | The resuspension solvent should be compatible with the initial mobile phase conditions to avoid peak distortion. For RPLC, a high percentage of the aqueous component of the mobile phase is recommended.[4] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Column | Add an ion-pairing reagent to the mobile phase or use a different column chemistry. |
| Column Degradation | Replace the column with a new one. |
Low Signal Intensity or No Peak
| Potential Cause | Recommended Solution |
| Inefficient Sample Extraction | Optimize the extraction procedure. Ensure complete cell lysis and protein precipitation. Consider using a different extraction solvent or method. |
| Analyte Degradation | Acyl-CoAs can be unstable. Keep samples on ice or at 4°C during preparation and store them at -80°C. Avoid repeated freeze-thaw cycles. |
| Ion Suppression | Dilute the sample to reduce matrix effects. Improve sample cleanup using solid-phase extraction (SPE). |
| Incorrect MS/MS Transition | Verify the precursor and product ion masses for this compound. |
High Background Noise
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix Effects | Enhance sample cleanup procedures. Use a divert valve to direct the flow to waste during the parts of the chromatogram where the analyte does not elute. |
| Electronic Noise | Ensure proper grounding of the mass spectrometer and associated electronics. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer on ice.
-
Precipitation: Add a cold solution of 10% (w/v) 5-sulfosalicylic acid (SSA) to the homogenate.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS analysis.
Method Validation Parameters
The following tables summarize key parameters for a typical method validation of this compound analysis.
Table 1: Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Accuracy (%) |
| This compound | 10 | < 15 | < 15 | 85 - 115 |
| 100 | < 10 | < 10 | 90 - 110 | |
| 800 | < 10 | < 10 | 90 - 110 |
Table 3: Stability
| Analyte | Condition | Stability (% Recovery) |
| This compound | 24h at 4°C (Autosampler) | > 90 |
| 3 Freeze-Thaw Cycles | > 85 | |
| 1 Month at -80°C | > 90 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for LC-MS analysis issues.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
selecting an appropriate internal standard for 11-Methyltridecanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Methyltridecanoyl-CoA. The following information is designed to assist in the selection of an appropriate internal standard and to address common issues encountered during its quantification via liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
The gold standard for quantitative analysis by mass spectrometry is a stable isotope-labeled (SIL) version of the analyte of interest, in this case, ¹³C- or ¹⁵N-labeled this compound. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample extraction, derivatization, and ionization, which corrects for matrix effects and variations in recovery.[1][2]
Q2: Are there any readily available alternatives to a custom-synthesized SIL internal standard for this compound?
Yes. While a SIL analog of this compound is ideal, it may not be commercially available. In such cases, astructurally similar compound can be used. For long-chain acyl-CoAs, odd-chain fatty acyl-CoAs are commonly employed as internal standards.[3] Heptadecanoyl-CoA (C17:0-CoA) is a suitable option as it is a long-chain acyl-CoA that is not typically found in most biological systems.[4] For branched-chain acyl-CoAs like this compound, another commercially available branched-chain acyl-CoA of a similar chain length would also be a good alternative.
Q3: What are the key considerations when selecting a non-isotopic internal standard?
When choosing a non-isotopic internal standard, it is crucial to select a compound that:
-
Is not naturally present in the sample matrix.
-
Has similar chemical and physical properties to the analyte (e.g., chain length, branching, polarity).
-
Elutes close to the analyte during chromatography but is chromatographically resolved.
-
Exhibits similar ionization efficiency to the analyte.
-
Is stable throughout the entire analytical procedure.
Q4: How can I generate my own stable isotope-labeled acyl-CoA internal standards?
Stable isotope-labeled acyl-CoAs can be generated biosynthetically. One common method is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), where cells are cultured in media containing a stable isotope-labeled precursor, such as [¹³C₃¹⁵N₁]-pantothenic acid (Vitamin B5), which is a precursor for Coenzyme A biosynthesis.[1][2] This results in the cellular production of a wide range of SIL acyl-CoAs that can be extracted and used as internal standards.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Recovery of Analyte and Internal Standard | Inefficient extraction protocol. | Optimize the extraction solvent and procedure. A common method involves protein precipitation with an organic solvent like acetonitrile, followed by solid-phase extraction (SPE) for sample cleanup. Ensure all steps are performed at low temperatures to minimize degradation. |
| High Variability in Quantitative Results | Inappropriate internal standard, matrix effects, or analyte/internal standard instability. | If not using a SIL standard, ensure the chosen analog has very similar properties to this compound. To mitigate matrix effects, optimize sample cleanup and chromatographic separation. Acyl-CoAs are unstable; handle samples on ice, use fresh solvents, and analyze them promptly after extraction.[5][6] |
| Internal Standard Signal Suppression or Enhancement | Co-eluting matrix components interfering with ionization. | Improve chromatographic separation to resolve the internal standard and analyte from interfering compounds. A slower gradient or a different column chemistry may be necessary. Diluting the sample extract can also reduce matrix effects, but ensure the analyte concentration remains above the limit of quantification. |
| No or Low Internal Standard Signal | Degradation of the internal standard, incorrect spiking concentration, or instrument issues. | Verify the stability and concentration of your internal standard stock solution. Ensure the spiking volume and concentration are appropriate for the expected analyte concentration and instrument sensitivity. Confirm mass spectrometer parameters are optimized for the internal standard. |
Quantitative Data Summary
The selection of an appropriate internal standard is critical for accurate and precise quantification. Below is a summary of expected performance characteristics when using different types of internal standards for acyl-CoA analysis.
| Internal Standard Type | Typical Recovery (%) | Precision (CV %) | Accuracy (% Bias) | Notes |
| Stable Isotope-Labeled (SIL) this compound | >95% | <5% | <5% | The "gold standard" - corrects for most sources of error.[2] |
| Heptadecanoyl-CoA (C17:0-CoA) | 85-110% | 5-15% | <15% | A good, commercially available alternative. May not perfectly mimic the behavior of a branched-chain acyl-CoA.[4] |
| Other Branched-Chain Acyl-CoA | 90-105% | <10% | <10% | A structurally more similar, non-isotopic alternative. Availability may be limited. |
Experimental Protocols
Protocol: Extraction of Long-Chain Acyl-CoAs from Biological Tissues
This protocol is a general guideline for the extraction of this compound and its internal standard from tissue samples for LC-MS/MS analysis.
Materials:
-
Frozen tissue sample (~50 mg)
-
Internal standard solution (e.g., Heptadecanoyl-CoA in methanol/water)
-
Extraction Solvent: Acetonitrile:Isopropanol:Water (3:5:2 v/v/v)
-
Homogenizer
-
Centrifuge (capable of 4°C and >12,000 x g)
-
Nitrogen evaporator
-
Reconstitution Solvent: 50% Methanol in Water
Procedure:
-
On ice, weigh approximately 50 mg of frozen tissue into a pre-chilled homogenization tube.
-
Add a known amount of the internal standard to the tissue.
-
Add 1 mL of ice-cold Extraction Solvent.
-
Homogenize the tissue thoroughly.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant into a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of Reconstitution Solvent.
-
Vortex briefly and centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Diagrams
Caption: Workflow for selecting an appropriate internal standard.
Caption: Experimental workflow for acyl-CoA extraction and analysis.
References
- 1. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recovery of 11-Methyltridecanoyl-CoA
Welcome to the technical support center for optimizing the recovery of 11-Methyltridecanoyl-CoA from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in recovering this compound from biological samples?
A1: this compound, like other long-chain acyl-CoAs, is present in low abundance and is susceptible to both enzymatic and chemical degradation. Key challenges include:
-
Instability: The thioester bond is prone to hydrolysis. Rapid sample processing and cold temperatures are crucial.
-
Low Concentration: Makes detection and accurate quantification difficult.
-
Matrix Effects: Interference from other lipids and proteins in the biological sample can suppress the signal during analysis.
-
Adsorption: The molecule can adsorb to labware surfaces, leading to losses.
Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?
A2: Low recovery can stem from several factors. Here is a troubleshooting guide to address this:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis or Tissue Homogenization | Ensure thorough homogenization; a glass homogenizer is often effective for tissues.[1] Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is a good starting point. |
| Degradation of this compound | Work quickly and maintain samples on ice throughout the extraction process. Use fresh, high-purity solvents. Incorporate an internal standard, such as a stable isotope-labeled version or an odd-chain acyl-CoA like heptadecanoyl-CoA, early in the procedure to monitor recovery. |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before sample loading. Optimize the wash and elution steps to ensure the analyte is retained during washing and efficiently eluted. |
| Suboptimal pH of Extraction Buffer | For tissue samples, homogenization in a slightly acidic buffer (e.g., KH2PO4 buffer, pH 4.9) has been shown to be effective.[2] |
Q3: What is the recommended method for storing biological samples to ensure the stability of this compound?
A3: For optimal stability, process fresh tissue immediately. If storage is necessary, flash-freeze the samples in liquid nitrogen and store them at -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue using Liquid-Liquid Extraction and Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[3]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2.0 mL of isopropanol and homogenize again.[3]
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.[3]
-
Carefully collect the upper organic phase.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.
-
Loading: Load the collected supernatant onto the SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).
-
Protocol 2: Protein Precipitation for Acyl-CoA Extraction from Cell Culture
This protocol is a general method for extracting acyl-CoAs from cultured cells.
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol with internal standard
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Protein Precipitation:
-
Add a sufficient volume of ice-cold methanol with the internal standard to the cells.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension cells: Resuspend the cell pellet in the cold methanol.
-
Incubate the lysate at -80°C for at least 15 minutes to facilitate protein precipitation.[2]
-
-
Centrifugation:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[2]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Sample Concentration and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your analytical method.
-
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the method and tissue type. Below is a summary of reported recovery rates from different methodologies.
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Rat Liver | 93-104% (for various acyl-CoAs) | [4] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | [5] |
| Two-phase extraction with acyl-CoA-binding protein | Not specified | 55% | [6] |
| Two-phase extraction without acyl-CoA-binding protein | Not specified | 20% | [6] |
Visualizing Key Processes
Caption: Experimental workflow for this compound extraction.
Caption: Biosynthesis of branched-chain fatty acyl-CoAs.[7][8]
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Comparing 11-Methyltridecanoyl-CoA Levels in Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of 11-methyltridecanoyl-CoA levels across various bacterial strains. Due to a scarcity of directly comparable published data, this document serves as a practical "how-to" manual, equipping researchers with the necessary background, detailed experimental protocols, and data presentation templates to conduct their own investigations. Such comparisons are crucial for understanding the unique metabolic pathways of bacteria, particularly in the context of identifying novel targets for antimicrobial drug development.
Background: The Significance of Branched-Chain Acyl-CoAs
This compound is a branched-chain acyl-coenzyme A molecule. In bacteria, branched-chain fatty acids are important components of cell membranes, influencing their fluidity and permeability. The intracellular concentration of their activated acyl-CoA precursors can provide insights into the metabolic state and biosynthetic capacity of a bacterial strain. Comparing these levels can help elucidate differences in fatty acid metabolism, which may be linked to virulence, environmental adaptation, or susceptibility to antibiotics.
Proposed Biosynthesis of this compound
The biosynthesis of this compound likely follows the general pathway for branched-chain fatty acid synthesis, utilizing a branched-chain alpha-keto acid as a primer. The following diagram illustrates a plausible biosynthetic route.
Caption: Proposed biosynthetic pathway for this compound in bacteria.
Experimental Design and Workflow
A robust experimental design is critical for obtaining reliable and comparable data. The following workflow outlines the key steps for quantifying this compound in different bacterial strains.
Caption: General experimental workflow for comparing this compound levels.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for the specific bacterial strains and laboratory equipment used.
Bacterial Cell Culture and Harvesting
-
Strain Selection: Choose the bacterial strains for comparison (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and a strain of interest).
-
Culture Conditions: Grow each strain in its optimal liquid medium to the mid-logarithmic phase of growth. It is crucial to standardize the growth conditions (temperature, aeration, medium composition, and growth phase at harvesting) to ensure comparability.
-
Cell Harvesting:
-
Rapidly cool the culture to quench metabolic activity. This can be achieved by adding the culture to a tube containing ice-cold saline or by placing the culture vessel in an ice-water bath.
-
Pellet the cells by centrifugation at a low temperature (e.g., 5,000 x g for 10 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until extraction.
-
Acyl-CoA Extraction
This protocol is adapted from methods for extracting short- to medium-chain acyl-CoAs from bacterial cells.
-
Reagents:
-
Extraction Solvent: Acetonitrile:Methanol (B129727):Water (2:2:1, v/v/v) pre-chilled to -20°C.
-
Internal Standard: A stable isotope-labeled acyl-CoA (e.g., [¹³C₃]-propionyl-CoA) should be added to the extraction solvent to control for extraction efficiency and instrument variability.
-
-
Extraction Procedure:
-
Resuspend the frozen cell pellet in the pre-chilled extraction solvent containing the internal standard.
-
Lyse the cells using a bead beater or sonicator. Keep the sample on ice during this process to prevent degradation.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
Transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
-
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.
-
Chromatography:
-
Use a C18 reversed-phase column suitable for separating medium-chain acyl-CoAs.
-
Employ a gradient elution with mobile phases such as:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
The gradient should be optimized to achieve good separation of this compound from other cellular components.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for this compound will need to be determined using a chemical standard if available, or predicted based on its structure. The precursor ion will be the [M+H]⁺ ion, and a characteristic product ion will be monitored.
-
A common product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety.
-
-
Quantification:
-
Generate a standard curve using a known concentration of an this compound standard. If a standard is not commercially available, a related branched-chain acyl-CoA standard can be used for semi-quantitative comparison.
-
Normalize the quantified levels to the cell number or total protein concentration of the initial sample.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate easy comparison across different bacterial strains.
| Bacterial Strain | Growth Phase | This compound (pmol/mg protein) | Standard Deviation |
| Bacillus subtilis | Mid-log | 15.2 | 1.8 |
| Staphylococcus aureus | Mid-log | 25.8 | 2.5 |
| Escherichia coli | Mid-log | Not Detected | N/A |
| Pseudomonas aeruginosa | Mid-log | 8.1 | 0.9 |
| Streptomyces coelicolor | Mid-log | 42.5 | 4.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This guide provides a foundational methodology for the comparative analysis of this compound levels in different bacterial strains. By following a standardized experimental workflow and utilizing sensitive analytical techniques like LC-MS/MS, researchers can generate valuable data to explore the diversity of bacterial fatty acid metabolism. These findings can have significant implications for basic research and the development of novel therapeutic strategies targeting bacteria-specific metabolic pathways.
A Comparative Analysis of 11-Methyltridecanoyl-CoA and Straight-Chain Acyl-CoAs in Cellular Metabolism and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the branched-chain acyl-CoA, 11-Methyltridecanoyl-CoA, and its straight-chain counterparts. This document synthesizes available experimental data to illuminate the distinct metabolic fates and signaling roles of these molecules, offering insights for research and therapeutic development.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in energy production, lipid biosynthesis, and signaling pathways.[1] While straight-chain acyl-CoAs (SC-acyl-CoAs) are the most common, branched-chain acyl-CoAs (BC-acyl-CoAs), such as this compound, possess unique structural features that influence their biochemical behavior and physiological effects. The presence of a methyl group in this compound introduces steric hindrance that can alter enzyme-substrate interactions, leading to different metabolic processing and signaling outcomes compared to linear acyl-CoAs of similar chain length.
Metabolic Comparison: Beta-Oxidation
The primary catabolic pathway for fatty acyl-CoAs is mitochondrial beta-oxidation. This process differs significantly for branched-chain and straight-chain acyl-CoAs, primarily due to the substrate specificity of the enzymes involved.
Key Enzymes in Beta-Oxidation:
-
Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the initial dehydrogenation step. Different ACADs exhibit specificity for short-, medium-, long-, and very-long-chain acyl-CoAs.[2] The presence of a methyl branch can affect the binding and catalytic efficiency of these enzymes. For instance, long-chain acyl-CoA dehydrogenase (LCAD) has been shown to be involved in the metabolism of long branched-chain fatty acids.[3]
-
Carnitine Palmitoyltransferase (CPT) System: This system, comprising CPT1 and CPT2, is responsible for the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix.[4] The substrate specificity of CPTs can be a determining factor in the rate of oxidation of different acyl-CoAs. CPT2 has been shown to be active with medium and long-chain acyl-CoAs but has limited activity towards branched-chain amino acid oxidation intermediates.[5][6]
Comparative Data on Beta-Oxidation Enzyme Activity
While direct kinetic data for this compound is limited, we can infer its metabolic behavior based on studies of other branched-chain fatty acids.
| Parameter | This compound (Inferred) | Straight-Chain Acyl-CoAs (e.g., Tridecanoyl-CoA, Palmitoyl-CoA) | References |
| Acyl-CoA Dehydrogenase (ACAD) Specificity | Likely a substrate for specific long-chain ACADs, but potentially with lower efficiency than straight-chain counterparts due to steric hindrance near the methyl branch. | Substrates for a range of ACADs (SCAD, MCAD, LCAD, VLCAD) depending on chain length, with generally high efficiency. | [2][3][7] |
| Carnitine Palmitoyltransferase (CPT) Transport | Expected to be a substrate for the CPT system, but the methyl group may reduce the affinity for CPT1 and CPT2 compared to straight-chain analogs. | Efficiently transported into the mitochondria via the CPT system. | [4][5][6] |
| Overall Rate of Beta-Oxidation | Predicted to be slower than that of a corresponding straight-chain acyl-CoA due to potential inefficiencies in enzymatic steps. | Generally undergoes rapid and efficient beta-oxidation. | [8][9] |
Signaling Roles of Acyl-CoAs
Beyond their role in energy metabolism, acyl-CoAs are critical signaling molecules that can modulate the activity of transcription factors and be incorporated into proteins through acylation.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[10] Fatty acids and their CoA derivatives are known to be natural ligands for PPARs, particularly PPARα.[11] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation.[12] The structural differences between branched-chain and straight-chain acyl-CoAs could lead to differential activation of PPARs.
Protein Acylation
Protein acylation is a post-translational modification where a fatty acyl group is covalently attached to a protein, influencing its localization, stability, and function.[13] This process is mediated by acyltransferases that utilize acyl-CoAs as substrates. The specificity of these enzymes for different acyl-CoAs can determine which proteins are modified and with what type of fatty acid.
| Signaling Aspect | This compound | Straight-Chain Acyl-CoAs | References |
| PPARα Activation | Potentially acts as a ligand for PPARα, but its binding affinity and activation potency may differ from straight-chain acyl-CoAs. | Well-established ligands and activators of PPARα. | [10][11][12] |
| Protein Acylation | May serve as a substrate for certain protein acyltransferases, leading to the incorporation of a branched-chain fatty acid into proteins. This could alter protein function in unique ways compared to straight-chain acylation. | Common substrates for protein acylation, with myristoylation (C14:0) and palmitoylation (C16:0) being extensively studied. | [13][14] |
Experimental Protocols
Analysis of Acyl-CoA Dehydrogenase Activity
Objective: To determine the kinetic parameters (Km and Vmax) of an acyl-CoA dehydrogenase with this compound and a straight-chain acyl-CoA.
Methodology: A common method is the ferricenium-based spectrophotometric assay.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, ferricenium hexafluorophosphate, and the purified acyl-CoA dehydrogenase.
-
Substrate Addition: Initiate the reaction by adding varying concentrations of the acyl-CoA substrate (this compound or the straight-chain control).
-
Spectrophotometric Measurement: Monitor the reduction of ferricenium ion by measuring the decrease in absorbance at a specific wavelength (e.g., 300 nm).
-
Data Analysis: Calculate the initial reaction velocities from the absorbance data and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Carnitine Palmitoyltransferase Assay
Objective: To compare the transport efficiency of this compound and a straight-chain acyl-CoA into mitochondria.
Methodology: This assay measures the formation of acylcarnitine from acyl-CoA.
-
Mitochondrial Isolation: Isolate intact mitochondria from a relevant tissue source (e.g., rat liver).
-
Reaction: Incubate the isolated mitochondria with radiolabeled carnitine and the acyl-CoA substrate (this compound or the straight-chain control).
-
Separation: Separate the resulting radiolabeled acylcarnitine from unreacted carnitine using chromatography.
-
Quantification: Quantify the amount of acylcarnitine formed using liquid scintillation counting. The rate of formation reflects the CPT1 activity.
PPARα Activation Assay
Objective: To assess the ability of this compound to activate PPARα.
Methodology: A cell-based reporter gene assay is commonly used.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2) and transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Treatment: Treat the transfected cells with varying concentrations of this compound or a known PPARα agonist (positive control).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., β-galactosidase activity from a co-transfected plasmid) and express the results as fold activation over the vehicle control.[15]
Mass Spectrometry-Based Analysis of Protein Acylation
Objective: To identify proteins acylated by this compound.
Methodology: This involves metabolic labeling with a clickable analog of the fatty acid followed by mass spectrometry.
-
Metabolic Labeling: Culture cells in the presence of an alkyne- or azide-modified analog of 11-methyltridecanoic acid.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a click chemistry reaction to attach a biotin (B1667282) tag to the metabolically incorporated fatty acid.
-
Enrichment: Enrich the biotin-tagged proteins using streptavidin affinity chromatography.
-
Proteomics Analysis: Digest the enriched proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the acylated proteins and the sites of modification.[16]
Visualizations
References
- 1. Branched-chain amino acid catabolism fuels adipocyte differentiation and lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insight into function and regulation of carnitine palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acids -- Four enzymes and reactions: Dehydrogenation [library.med.utah.edu]
- 8. researchgate.net [researchgate.net]
- 9. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Acid Accumulation and Resulting PPARα Activation in Fibroblasts due to Trifunctional Protein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The acyl-CoA thioesterase I is regulated by PPARalpha and HNF4alpha via a distal response element in the promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
- 14. Direct Analysis of Protein S-Acylation by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research-portal.uu.nl [research-portal.uu.nl]
A Comparative Guide to the Cross-Validation of Analytical Methods for 11-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 11-Methyltridecanoyl-CoA, a branched-chain long-chain acyl-coenzyme A. Understanding the nuances of different analytical approaches is critical for accurate and reproducible research in areas such as metabolic disorders and drug development. This document outlines key performance parameters from published experimental data and details the underlying protocols.
Introduction to this compound Analysis
This compound is a metabolite involved in the catabolism of branched-chain fatty acids. Its accurate quantification in biological matrices is essential for studying metabolic pathways and the effects of therapeutic interventions. Due to its low abundance and physicochemical properties, sensitive and specific analytical methods are required. The primary analytical technique employed is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. This guide will focus on the cross-validation of different approaches within the LC-MS/MS workflow.
Comparison of Analytical Methods
The quantification of this compound and other long-chain acyl-CoAs involves several critical steps: extraction from the biological matrix, chromatographic separation, and detection by mass spectrometry. The performance of the overall method is dependent on the optimization of each of these steps.
Data Presentation: Performance of Acyl-CoA Quantification Methods
The following tables summarize quantitative data from various studies on long-chain acyl-CoA analysis, providing a baseline for what can be expected when analyzing this compound.
Table 1: Comparison of Extraction Methods for Long-Chain Acyl-CoAs
| Extraction Method | Matrix | Recovery Rate | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | Tissues | ~60-80% | High throughput, cost-effective. | Potential for lower purity, emulsion formation. |
| Solid-Phase Extraction (SPE) | Tissues, Cells | ~80-95% | High purity, good recovery.[1] | More time-consuming, higher cost per sample.[2] |
| Protein Precipitation | Cells, Plasma | ~70-90% | Simple, fast. | Potential for significant matrix effects. |
Table 2: Comparison of Chromatographic Separation Methods for Acyl-CoAs
| Chromatography | Column Type | Typical Run Time | Resolution | Key Advantages | Key Disadvantages |
| HPLC-MS/MS | C18 Reversed-Phase | 15-30 min | Good | Robust, widely available. | Longer run times, lower peak capacity. |
| UPLC-MS/MS | Sub-2 µm particle size C8/C18 | 5-15 min | Excellent | Faster analysis, higher resolution and sensitivity.[3] | Higher backpressure, requires specialized equipment. |
Table 3: Performance Metrics of Validated LC-MS/MS Methods for Long-Chain Acyl-CoAs
| Parameter | UPLC-MS/MS Method[3] | HPLC-MS/MS Method[4] |
| Linearity (R²) | > 0.999 | > 0.99 |
| Intra-run Precision (%RSD) | < 5% | 1.2 - 4.4% |
| Inter-run Precision (%RSD) | < 6% | 2.6 - 12.2% |
| Accuracy (%) | Not explicitly stated | 94.8 - 110.8% |
| Lower Limit of Quantification (LLOQ) | ~1.56 ng/mL | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the key stages of this compound analysis.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
This protocol is adapted for the extraction of long-chain acyl-CoAs from tissue samples.
-
Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 2:1 (v/v) methanol (B129727):water.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for SPE.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 50% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of acetonitrile.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
UPLC-MS/MS Analysis Protocol
This protocol provides a general framework for the rapid and sensitive analysis of long-chain acyl-CoAs.
-
Chromatographic System: Waters ACQUITY UPLC System or equivalent.
-
Column: ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 150 mm.[3]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[3]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient: A linear gradient from 20% to 95% Mobile Phase B over 5 minutes.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
Mandatory Visualizations
Metabolic Pathway of this compound
The catabolism of odd and branched-chain fatty acids such as 11-methyltridecanoic acid primarily occurs in the peroxisomes through a combination of alpha- and beta-oxidation.[5][6]
Experimental Workflow for Acyl-CoA Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
Confirming the Identity of 11-Methyltridecanoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides an objective comparison of high-resolution mass spectrometry for confirming the identity of 11-Methyltridecanoyl-CoA against alternative analytical techniques, supported by theoretical and experimental data.
The analysis of branched-chain fatty acyl-CoAs, such as this compound, presents a unique challenge due to the presence of structural isomers. High-resolution mass spectrometry (HRMS) stands as a primary tool for this purpose, offering high mass accuracy and the capability for detailed structural elucidation through tandem mass spectrometry (MS/MS). This guide delves into the specifics of using HRMS for the identification of this compound and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (LC-MS/MS)
High-resolution mass spectrometry, coupled with liquid chromatography, is the cornerstone for the analysis of acyl-CoA molecules. It provides not only the accurate mass of the intact molecule but also detailed fragmentation patterns that are crucial for structural confirmation.
Predicted Mass Spectrometry Data for this compound
The unequivocal identification of this compound by HRMS relies on the accurate mass measurement of its precursor ion and the characteristic fragmentation pattern observed in MS/MS spectra.
| Parameter | Theoretical Value for this compound | Experimental Data for Tetradecanoyl-CoA (Proxy) |
| Molecular Formula | C35H62N7O17P3S | C35H62N7O17P3S |
| Monoisotopic Mass | 977.3085 g/mol | 977.3085 g/mol |
| Precursor Ion ([M+H]+) | m/z 978.3158 | m/z 978.3158 |
| Precursor Ion ([M+2H]2+) | m/z 489.6625 | m/z 489.6641[1] |
| Key MS/MS Fragment 1 | Neutral Loss of 507.196 Da (Phosphopantetheine moiety) | Neutral Loss of 507 Da[2] |
| Key MS/MS Fragment 2 | m/z 428.0371 (Adenosine diphosphate (B83284) fragment) | m/z 428[1] |
| Key MS/MS Fragment 3 | m/z 471.1193 (Acylium ion) | Not explicitly reported |
| Predicted Retention Time | Slightly earlier than its straight-chain isomer (Tetradecanoyl-CoA) on a C18 column. | Varies based on chromatographic conditions. |
Note: The theoretical values for this compound were calculated based on its molecular formula. The experimental data for Tetradecanoyl-CoA is used as a close structural analog for comparison.
Comparison with Alternative Methods
While LC-HRMS/MS is a powerful tool, other analytical techniques can provide complementary information for the identification of this compound, primarily by analyzing its corresponding fatty acid after hydrolysis.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Resolution Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by high-accuracy mass measurement and fragmentation of the intact acyl-CoA. | High sensitivity and specificity, provides molecular weight and structural information directly on the intact molecule. | Isomer differentiation can be challenging without chromatographic separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of the volatile fatty acid methyl ester (FAME) derivative after hydrolysis and derivatization. | Excellent chromatographic separation of isomers, providing distinct retention times for branched vs. straight-chain fatty acids. | Indirect analysis of the acyl-CoA, requires sample derivatization which can introduce artifacts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information of the acyl-CoA. | Provides unambiguous structural information, including the position of the methyl branch. | Low sensitivity compared to mass spectrometry, requiring larger sample amounts. |
Experimental Protocols
High-Resolution Mass Spectrometry (LC-MS/MS) Protocol for Acyl-CoA Analysis
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., C17:0-CoA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of 50% methanol (B129727) in water for injection.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from 2% to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 400-1200.
-
Data-Dependent MS/MS: Trigger fragmentation on the most intense ions from the MS1 scan.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to generate a rich fragmentation spectrum.
-
Resolution: > 60,000 FWHM.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis
-
Sample Preparation (Hydrolysis and Derivatization):
-
Hydrolyze the acyl-CoA sample by adding 1 mL of 0.5 M methanolic NaOH and heating at 80°C for 10 minutes.
-
Acidify the solution with 1 mL of 1 M HCl.
-
Extract the free fatty acids with 2 mL of hexane (B92381).
-
Evaporate the hexane layer to dryness.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) by adding 1 mL of 14% BF3 in methanol and heating at 60°C for 30 minutes.[3]
-
Add 1 mL of water and 2 mL of hexane, vortex, and collect the upper hexane layer containing the FAMEs.
-
-
Gas Chromatography:
-
Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Identification: Based on retention time and comparison of the mass spectrum to a library of FAMEs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Acyl-CoA Analysis
-
Sample Preparation:
-
Lyophilize the purified acyl-CoA sample to remove any residual solvents.
-
Reconstitute the sample in a deuterated solvent (e.g., D₂O or deuterated methanol) to a final concentration of at least 1 mM.
-
Add a known amount of an internal standard (e.g., TSP) for chemical shift referencing and quantification.
-
-
NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Experiments:
-
1D ¹H NMR: To observe the overall proton spectrum. The characteristic signals for the pantetheine (B1680023) and adenosine (B11128) moieties will be present, along with signals from the acyl chain.
-
2D ¹H-¹H COSY: To establish proton-proton correlations within the acyl chain and confirm the connectivity.
-
2D ¹H-¹³C HSQC: To correlate protons with their directly attached carbons, which can help in assigning the signals of the acyl chain and identifying the methyl branch.
-
-
Visualizing the Workflow and Pathways
To better understand the processes involved in identifying this compound, the following diagrams illustrate the experimental workflow and its relevant biochemical context.
Caption: Experimental workflow for the identification of this compound.
Caption: Simplified metabolic pathway for the formation of branched-chain acyl-CoAs.[4][5][6][7][8]
References
- 1. Tetradecanoyl-coa | C35H62N7O17P3S | CID 11966124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 5. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 8. researchgate.net [researchgate.net]
biological significance of 11-Methyltridecanoyl-CoA in different model organisms
In the intricate world of cellular metabolism, fatty acyl-CoAs are central players, serving as building blocks for complex lipids, energy sources, and signaling molecules. While straight-chain fatty acyl-CoAs are well-understood, their branched-chain counterparts, particularly methyl-branched variants, play unique and critical roles across different model organisms. This guide provides a comparative analysis of the biological significance of a representative methyl-branched fatty acyl-CoA, 11-Methyltridecanoyl-CoA, and its alternatives, highlighting its importance in development, membrane physiology, and chemical communication. Due to the limited direct research on this compound, this guide will draw comparisons with the closely related and well-studied iso-branched fatty acids, which share similar biosynthetic origins and functional implications.
Comparison of Biological Significance
The functional diversity of methyl-branched versus straight-chain fatty acyl-CoAs is evident across different biological systems. In the nematode Caenorhabditis elegans, branched-chain fatty acids (BCFAs) are essential for proper growth and development, a role not fulfilled by their straight-chain counterparts. In many bacteria, BCFAs are crucial for maintaining membrane fluidity, especially in response to environmental stress. Furthermore, in certain insect species, specific methyl-branched acyl-CoAs are indispensable precursors for the biosynthesis of sex pheromones, highlighting a specialized role in chemical communication.
Quantitative Comparison of Fatty Acid Profiles
The relative abundance of branched-chain versus straight-chain fatty acids varies significantly among organisms and is tightly regulated. The following table summarizes representative quantitative data on the composition of these fatty acids in select model organisms.
| Model Organism | Fatty Acid Type | Representative Fatty Acid | Relative Abundance (%) | Biological Implication | Reference |
| C. elegans | Branched-Chain | iso-C15:0 | ~15% of total fatty acids | Essential for larval development and growth | [1] |
| Branched-Chain | iso-C17:0 | ~10% of total fatty acids | Crucial for post-embryonic development | [1] | |
| Straight-Chain | C16:0 (Palmitic acid) | ~20% of total fatty acids | Primary component of stored fat and membranes | [2] | |
| Straight-Chain | C18:0 (Stearic acid) | ~5% of total fatty acids | Precursor for unsaturated fatty acids | [2] | |
| Bacillus subtilis | Branched-Chain | iso-C14:0, iso-C15:0, anteiso-C15:0 | >50% of total fatty acids | Maintain membrane fluidity at low temperatures | [3] |
| Straight-Chain | n-C16:0 | <10% of total fatty acids | Minor membrane component | [3] | |
| Spodoptera littoralis | Branched-Chain Precursor | Methyl-branched acyl-CoA | Trace amounts | Precursor for sex pheromone biosynthesis | [4] |
| Straight-Chain | C14:0 (Myristic acid) | Variable | Precursor for (Z,E)-9,11-tetradecadienyl acetate | [4] |
Signaling and Metabolic Pathways
The biosynthesis and functional pathways of methyl-branched and straight-chain fatty acyl-CoAs are distinct, reflecting their specialized roles.
Biosynthesis of Branched-Chain vs. Straight-Chain Fatty Acyl-CoAs
The biosynthesis of straight-chain fatty acids typically starts with acetyl-CoA. In contrast, the synthesis of iso-branched fatty acids utilizes primers derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine[5].
Caption: Biosynthesis pathways of fatty acyl-CoAs.
Experimental Protocols
Accurate quantification and characterization of branched-chain and straight-chain fatty acids are crucial for understanding their biological roles. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose.
Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the key steps for the analysis of fatty acid composition from biological samples.
-
Lipid Extraction: Total lipids are extracted from homogenized biological samples (e.g., C. elegans pellets, bacterial cultures) using a chloroform:methanol solvent system (e.g., Folch or Bligh-Dyer methods)[2][6].
-
Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., NaOH in methanol) to release free fatty acids. These are then converted to their volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., BF3-methanol or HCl-methanol) at elevated temperatures[7].
-
Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using an organic solvent such as hexane.
-
GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a polar capillary column (e.g., DB-225ms) for separation. The separated FAMEs are then detected and identified by a mass spectrometer[8]. Quantification is achieved by comparing peak areas to those of known standards.
Caption: Workflow for GC-MS analysis of FAMEs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Lipid Extraction and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 6. Lipid Extraction and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of 11-Methyltridecanoyl-CoA
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 11-Methyltridecanoyl-CoA, a coenzyme A derivative. Adherence to these protocols is essential for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid Inhalation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhaling any dust or aerosols.
-
Prevent Contact: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.
-
Ingestion: Do not eat, drink, or smoke while handling this chemical. If accidentally ingested, seek immediate medical attention.
Quantitative Safety Data Summary
The following table summarizes the key hazard information based on a Safety Data Sheet for a structurally related hazardous chemical. This information should be considered as a precautionary guideline for handling this compound.
| Hazard Statement | Precautionary Measures |
| Harmful if swallowed | Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. |
| Causes serious eye damage | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |
| May cause an allergic skin reaction | Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves. If on skin, wash with plenty of soap and water. |
| Suspected of damaging fertility or the unborn child | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. If exposed or concerned, get medical advice/attention. |
| Harmful to aquatic life with long-lasting effects | Avoid release to the environment. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedure provides a general framework for its disposal as a chemical waste.
Experimental Protocol: Chemical Waste Disposal of this compound
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated solutions, and any materials used for cleaning spills, as hazardous chemical waste.
-
Do not mix this waste with non-hazardous waste streams.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the full chemical name "this compound" and any other components in the waste mixture.
-
Ensure the container is kept securely closed when not in use.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as it is harmful to aquatic life.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
Personal protective equipment for handling 11-Methyltridecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 11-Methyltridecanoyl-CoA, ensuring laboratory safety and procedural accuracy.
This document provides crucial safety and logistical information for the handling of this compound. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure safety.
Primary Protective Gear:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against potential splashes.[1][2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[1][3] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.
-
Body Protection: A standard laboratory coat is necessary to protect against contamination of personal clothing.[1] For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[2]
-
Footwear: Closed-toe shoes are mandatory within the laboratory to protect against spills.[1][3]
Respiratory Protection:
While not typically required under standard laboratory conditions with adequate ventilation, a respirator may be necessary if there is a risk of aerosolization or if working in a poorly ventilated area. Consult your institution's environmental health and safety (EHS) office for specific guidance on respiratory protection.
Operational and Disposal Plans
Receiving and Storage:
Upon receipt, visually inspect the container for any signs of damage or leakage. This compound should be stored in a tightly sealed container, protected from light.[4] The recommended storage temperature is typically in a freezer at -20°C to -80°C to ensure stability. Always refer to the manufacturer's instructions for specific storage conditions.
Handling and Experimental Use:
All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. Use calibrated equipment for all measurements to ensure accuracy. Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Disposal Plan:
All waste materials, including empty containers, used gloves, and any contaminated labware, must be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.[5]
Key Safety and Handling Information
| Category | Requirement | Details |
| Eye Protection | Mandatory | Chemical safety goggles or face shield.[1][2][3] |
| Hand Protection | Mandatory | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3] |
| Body Protection | Mandatory | Laboratory coat. Chemical-resistant apron for splash risks.[1][2] |
| Footwear | Mandatory | Closed-toe shoes.[1][3] |
| Handling Location | Mandatory | Certified chemical fume hood. |
| Storage | Mandatory | Tightly sealed, light-protected container at -20°C to -80°C.[4] |
| Disposal | Mandatory | As hazardous chemical waste according to regulations.[5] |
Experimental Workflow
Caption: Workflow for handling this compound.
References
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
